CAY10568
Description
Properties
IUPAC Name |
(2-anilino-2-oxoethyl)-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPHDQUNJSJNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22913-17-3 | |
| Record name | Ammonium, (phenylcarbamylmethyl)trimethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022913173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unraveling the Sodium Channel Blocking Properties of CAY10568: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Initial Investigation Yields No Publicly Available Data on CAY10568
A comprehensive search of publicly available scientific literature and databases for information regarding the sodium channel blocking properties of a compound designated "this compound" has yielded no specific results. This suggests that this compound may be an internal, pre-clinical compound not yet disclosed in the public domain, a misidentified compound, or a substance that has not been the subject of published scientific research.
Therefore, this guide will pivot to provide a foundational understanding of the principles and methodologies relevant to the characterization of novel sodium channel blockers, which would be applicable to a compound like this compound should data become available. This will include an overview of sodium channel biology, the mechanisms of channel blockade, and the state-of-the-art experimental approaches used to quantify and characterize these interactions.
The Critical Role of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are integral membrane proteins that play a fundamental role in the initiation and propagation of action potentials in excitable cells, such as neurons, cardiac myocytes, and skeletal muscle fibers.[1] These channels are composed of a large pore-forming α-subunit and one or more smaller β-subunits that modulate channel gating and localization.[1] The α-subunit forms the central pore through which sodium ions pass and is the primary target for a wide array of therapeutic agents and toxins.[2]
There are nine known subtypes of the VGSC α-subunit in mammals (NaV1.1–NaV1.9), each with distinct tissue distribution, biophysical properties, and pharmacological sensitivities.[3] This diversity allows for the targeted development of drugs that can selectively modulate specific physiological processes. For instance, NaV1.7 is a genetically validated target for pain, as loss-of-function mutations lead to a congenital insensitivity to pain.[3][4][5] Conversely, NaV1.5 is the predominant cardiac sodium channel, and its blockade is a key mechanism of action for Class I antiarrhythmic drugs.[6][7]
Mechanisms of Sodium Channel Blockade
Sodium channel blockers can be broadly categorized based on their mechanism of action, which often relates to their binding site and the conformational state of the channel they preferentially target. The channels cycle through three main states:
-
Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed but available to be opened.
-
Open (Activated) State: Upon membrane depolarization, the channel opens, allowing for the rapid influx of sodium ions.
-
Inactivated State: Following a brief opening, the channel enters a non-conducting, inactivated state.
Many clinically relevant sodium channel blockers exhibit state-dependent binding, meaning they have a higher affinity for the open and/or inactivated states of the channel compared to the resting state.[8][9][10] This property is crucial for their therapeutic efficacy and safety, as it allows for selective targeting of rapidly firing cells (which have more channels in the open and inactivated states) in pathological conditions like epilepsy, cardiac arrhythmias, and chronic pain, while sparing normally firing cells.[11]
Use-dependent or frequency-dependent block is a related phenomenon where the degree of inhibition increases with the frequency of channel activation.[8][12] This occurs because with more frequent stimulation, there is less time for the drug to dissociate from the channel between depolarizing pulses, leading to an accumulation of the block.
Experimental Protocols for Characterizing Sodium Channel Blockers
The gold-standard technique for studying the interaction of a compound with voltage-gated sodium channels is patch-clamp electrophysiology .[13] This technique allows for the direct measurement of the ionic current flowing through the channels in a single cell or in a heterologous expression system (e.g., HEK-293 or CHO cells) engineered to express a specific sodium channel subtype.
Whole-Cell Patch-Clamp Protocol for Determining IC50
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a blocker. A typical experimental workflow to determine the IC50 of a compound like this compound would be as follows:
Table 1: Experimental Protocol for IC50 Determination of a Novel Sodium Channel Blocker
| Step | Procedure | Details |
| 1. Cell Preparation | Culture of cells expressing the target sodium channel subtype (e.g., hNaV1.7 in HEK-293 cells). | Cells are grown to an appropriate confluency and then isolated for recording. |
| 2. Electrophysiology Setup | Establish a whole-cell patch-clamp configuration. | A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane is then ruptured to allow electrical access to the cell's interior. |
| 3. Voltage Protocol | Apply a voltage-clamp protocol to elicit sodium currents. | A common protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state, followed by a brief depolarizing step (e.g., to 0 mV) to open the channels and elicit a peak inward sodium current. |
| 4. Compound Application | Perfuse the cell with increasing concentrations of the test compound (e.g., this compound). | A baseline recording is established in the absence of the compound. Then, solutions containing different concentrations of the compound are applied sequentially. |
| 5. Data Acquisition | Record the peak sodium current at each compound concentration. | The amplitude of the current is measured and compared to the baseline. |
| 6. Data Analysis | Plot the percentage of current inhibition as a function of compound concentration and fit the data to a dose-response curve (e.g., the Hill equation) to determine the IC50 value. | This provides a quantitative measure of the compound's potency. |
Investigating State-Dependence
To assess whether a compound exhibits state-dependent block, different voltage protocols are employed:
-
Resting-State Block: The IC50 is determined from a holding potential where most channels are in the resting state (e.g., -140 mV).
-
Inactivated-State Block: The IC50 is determined from a more depolarized holding potential (e.g., -70 mV) where a significant fraction of channels are in the inactivated state. A much lower IC50 at the depolarized potential indicates preferential binding to the inactivated state.[14]
Assessing Use-Dependence
Use-dependence is investigated by applying a train of depolarizing pulses at different frequencies (e.g., 1 Hz vs. 10 Hz) in the presence of the compound. A greater reduction in current amplitude during the pulse train at higher frequencies is indicative of use-dependent block.[15]
Data Presentation and Visualization
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 2: Hypothetical Pharmacological Profile of this compound on NaV Subtypes
| NaV Subtype | Resting State IC50 (µM) | Inactivated State IC50 (µM) | Use-Dependence (at 10 Hz) |
| NaV1.1 | > 100 | 25.3 | Moderate |
| NaV1.5 | 5.2 | 0.8 | Strong |
| NaV1.7 | 15.8 | 1.1 | Strong |
Visualizing the experimental workflow and the underlying principles of sodium channel gating and blockade can significantly aid in understanding the compound's mechanism of action.
Caption: The three primary conformational states of a voltage-gated sodium channel.
Caption: A typical workflow for determining the IC50 of a sodium channel blocker.
References
- 1. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antinociceptive properties of an isoform-selective inhibitor of Nav1.7 derived from saxitoxin in mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [nanion.de]
- 8. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 10. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockers of voltage-gated sodium channels for the treatment of central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frequency and voltage-dependent inhibition of type IIA Na+ channels, expressed in a mammalian cell line, by local anesthetic, antiarrhythmic, and anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
CAY10568: A Targeted Approach to Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10568, also known as Santinamide, is a promising compound in the field of pain research. It is a permanently charged derivative of lidocaine and a structural analog of QX-314. What sets this compound apart from traditional local anesthetics is its potential for selective blockade of pain-sensing neurons, also known as nociceptors. This selectivity offers the prospect of potent analgesia without the accompanying motor, tactile, or proprioceptive deficits commonly associated with conventional sodium channel blockers. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols relevant to its study in pain research.
Core Mechanism of Action: A Two-Step Verification for Pain Neuron Inhibition
The analgesic effect of this compound is contingent on a unique, two-step mechanism that ensures its action is largely restricted to nociceptors.
-
TRPV1-Mediated Entry: this compound is a cation, meaning it carries a positive charge and is membrane-impermeant under normal physiological conditions. Its entry into neurons is facilitated by the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 channels are predominantly expressed on nociceptive sensory neurons and are activated by noxious stimuli such as heat, acid, and capsaicin (the active component of chili peppers). When a TRPV1 agonist like capsaicin is co-administered with this compound, the TRPV1 channel opens, creating a transient pore that allows this compound to enter the nociceptor.[1]
-
Intracellular Sodium Channel Blockade: Once inside the neuron, this compound exerts its primary effect: the blockade of voltage-gated sodium channels from the intracellular side. Voltage-gated sodium channels are essential for the initiation and propagation of action potentials, the electrical signals that transmit pain information to the central nervous system. By blocking these channels, this compound effectively silences the neuron, preventing the transmission of pain signals. This blockade is "use-dependent," meaning the drug binds more effectively to sodium channels that are frequently opening and closing, a characteristic of actively firing nociceptors.
This targeted delivery system is the cornerstone of this compound's selectivity. Neurons that do not express TRPV1 channels, such as motor neurons, are largely unaffected because the compound cannot gain entry to block their sodium channels.
Preclinical Efficacy in Pain Models
While specific quantitative data for this compound is limited in publicly available literature, extensive research on its close analog, QX-314, provides a strong foundation for understanding its potential efficacy. Studies utilizing QX-314 in various preclinical pain models have demonstrated significant and long-lasting analgesic effects.
Table 1: Summary of Preclinical Efficacy of QX-314 (a this compound Analog) in Pain Models
| Pain Model | Species | Administration Route | Agonist | Key Findings |
| Inflammatory Pain | Rat | Intraplantar | Capsaicin | Significant increase in paw withdrawal latency to thermal stimuli. |
| Neuropathic Pain | Rat | Perisciatic Nerve | Capsaicin | Reversal of mechanical allodynia and thermal hyperalgesia. |
| Acute Nociceptive Pain | Rat | Subcutaneous | Capsaicin | Prolonged local anesthesia without motor impairment. |
Note: The data presented is for QX-314, a well-studied analog of this compound. This compound is designed to have improved permeability through TRPV1 channels.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures involved in this compound research, the following diagrams are provided.
Caption: Signaling pathway of this compound action in a nociceptor.
Caption: General experimental workflow for in vivo pain studies.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound in preclinical pain models, based on studies with its analog QX-314.
Inflammatory Pain Model (Carrageenan-induced)
-
Animal Model: Adult male Sprague-Dawley rats (200-250g) are typically used.
-
Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the plantar surface of one hind paw. This induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.
-
Drug Administration:
-
A solution of this compound is prepared in sterile saline.
-
A solution of a TRPV1 agonist (e.g., capsaicin) is prepared in a vehicle solution (e.g., 10% ethanol, 10% Tween 80, and 80% saline).
-
The this compound and capsaicin solutions are co-administered via intraplantar injection into the inflamed paw.
-
-
Pain Assessment (Thermal Hyperalgesia):
-
The Hargreaves test is used to measure paw withdrawal latency to a radiant heat source.
-
A beam of light is focused on the plantar surface of the paw, and the time taken for the rat to withdraw its paw is recorded.
-
Measurements are taken at baseline (before carrageenan injection) and at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The paw withdrawal latencies of the this compound-treated group are compared to those of a vehicle-treated control group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Neuropathic Pain Model (Chronic Constriction Injury - CCI)
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Neuropathy: The sciatic nerve of one leg is loosely ligated with chromic gut sutures at four locations. This procedure leads to the development of chronic neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia, within a few days.
-
Drug Administration:
-
Solutions of this compound and a TRPV1 agonist are prepared as described above.
-
The combination is administered via perineural injection in close proximity to the site of nerve injury.
-
-
Pain Assessment (Mechanical Allodynia):
-
The von Frey test is used to measure the paw withdrawal threshold to a mechanical stimulus.
-
A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the paw.
-
The filament that elicits a paw withdrawal response 50% of the time is recorded as the withdrawal threshold.
-
Measurements are taken at baseline (before surgery) and at various time points after drug administration.
-
-
Data Analysis: The paw withdrawal thresholds of the this compound-treated group are compared to those of a vehicle-treated control group.
Conclusion and Future Directions
This compound represents a novel and promising strategy for the development of targeted analgesics. Its unique mechanism of action, relying on the co-activation of TRPV1 channels for entry into nociceptors, offers the potential for potent pain relief without the debilitating side effects of non-selective sodium channel blockers. While further research is needed to fully characterize the quantitative pharmacology and clinical potential of this compound, the extensive data from its analog, QX-314, provides a strong rationale for its continued investigation. Future studies should focus on establishing detailed dose-response relationships for this compound in various pain models, exploring its pharmacokinetic and pharmacodynamic properties, and evaluating its safety profile in preclinical toxicology studies. The insights gained from such research will be crucial for advancing this targeted therapeutic approach towards clinical application for the management of a wide range of pain conditions.
References
An In-Depth Technical Guide to the Interaction of CAY10568 with the TRPV1 Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10568, a derivative of the permanently charged sodium channel blocker QX-314, represents a novel approach to achieving selective analgesia. Unlike traditional local anesthetics that indiscriminately block voltage-gated sodium channels, this compound is designed to preferentially enter nociceptive neurons. This selectivity is achieved through a unique interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound itself is not a direct antagonist of TRPV1. Instead, it leverages the activation of the TRPV1 channel by an agonist, such as capsaicin, to gain entry into the cell. As a physically smaller and less hydrophobic analogue of QX-314, this compound is engineered for enhanced permeability through the opened TRPV1 pore. Once inside the neuron, it exerts its primary effect: the blockade of intracellular domains of voltage-gated sodium channels, thereby silencing the electrical signals that lead to the sensation of pain.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the TRPV1 channel. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will extensively reference the data and experimental protocols established for its parent compound, QX-314, which serves as a foundational model for this class of molecules.
Quantitative Data
The following tables summarize key quantitative data obtained from studies on QX-314, which provides a strong basis for understanding the expected activity of this compound.
Table 1: Permeability of QX-314 through the Activated TRPV1 Channel
| Parameter | Value | Species | Cell Type | Measurement Method |
| Permeability Ratio (PQX-314/PCs+) | ~0.12 | Rat | Dorsal Root Ganglion (DRG) Neurons | Electrophysiology (Reversal Potential) |
| Intracellular Accumulation of QX-314 | 50-100 µM | Rat | DRG Neurons | Electrophysiology (Reduction of outward currents) |
Table 2: Efficacy of QX-314 in Blocking Sodium Channels Following TRPV1 Activation
| TRPV1 Agonist | QX-314 Concentration | Effect | Species | Experimental Model |
| Capsaicin | 0.2% | Prolonged nociceptive block | Rat | In vivo (sciatic nerve injection) |
| Lidocaine (as TRPV1 activator) | 0.2% | Prolonged nociceptive block | Rat | In vivo (sciatic nerve injection) |
| Capsaicin | 10 mM | Slowly developing reduction of outward currents | Rat | In vitro (DRG neuron patch-clamp) |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring QX-314 Permeation and Sodium Channel Blockade
This protocol is adapted from studies on QX-314 in rat dorsal root ganglion (DRG) neurons.
Objective: To measure the inward current carried by QX-314 through activated TRPV1 channels and the subsequent block of voltage-gated sodium channels.
Cell Preparation:
-
Isolate DRG neurons from rats.
-
Culture neurons on glass coverslips coated with poly-D-lysine and laminin.
-
Use neurons within 24-48 hours of plating for recordings.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 TEA-Cl, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Test Solutions: External solution containing a TRPV1 agonist (e.g., 1 µM capsaicin) and varying concentrations of QX-314 (e.g., 10 mM).
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a DRG neuron.
-
Hold the membrane potential at -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to measure the current-voltage (I-V) relationship of the TRPV1 current.
-
Perfuse the cell with the external solution containing the TRPV1 agonist to record the baseline TRPV1 current.
-
Co-apply the external solution containing both the TRPV1 agonist and QX-314.
-
Record the inward current carried by QX-314 and the time-dependent reduction of the outward current, indicating intracellular accumulation.
-
To measure sodium channel blockade, use a separate voltage-step protocol to elicit sodium currents (e.g., step to 0 mV from a holding potential of -80 mV) before and after the co-application of the TRPV1 agonist and QX-314.
In Vivo Model of Nociceptive Blockade
This protocol is based on studies of QX-314 in rats.
Objective: To assess the analgesic effect of this compound when co-administered with a TRPV1 agonist.
Animal Model:
-
Adult male Sprague-Dawley rats.
Drug Administration:
-
Prepare a solution of this compound (e.g., 0.2%) with a TRPV1 agonist (e.g., 0.5% lidocaine, which also acts as a TRPV1 agonist) in sterile saline.
-
Inject the solution perineurally to the sciatic nerve.
Behavioral Testing:
-
Nociceptive Threshold: Measure the latency of paw withdrawal in response to a thermal stimulus (e.g., radiant heat) or a mechanical stimulus (e.g., von Frey filaments) before and at various time points after the injection.
-
Motor Function: Assess motor coordination and function using a rotarod test or by observing gait and posture.
Data Analysis:
-
Compare the duration and magnitude of the nociceptive block between the group receiving the combination of this compound and the TRPV1 agonist and control groups receiving either compound alone or saline.
Visualizations
CAY10568: A Technical Guide to a Nociceptor-Specific Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10568 is a novel, membrane-impermeant quaternary derivative of lidocaine that acts as a voltage-gated sodium channel (VGSC) blocker. Its unique mechanism of action lies in its selective entry into nociceptive (pain-sensing) neurons through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. When co-administered with a TRPV1 agonist, such as capsaicin, this compound can selectively inhibit action potential generation in nociceptors, offering the potential for targeted analgesia without the motor and sensory side effects associated with traditional local anesthetics. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound, also known as Santinamide, is a smaller and less hydrophobic analogue of the well-characterized quaternary lidocaine derivative, QX-314.[1] This modification is designed to enhance its permeability through the activated TRPV1 channel pore.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | trimethyl[(phenylcarbamoyl)methyl]-ammonium iodide | [1] |
| Synonyms | Santinamide | [1] |
| CAS Number | 22913-17-3 | [1] |
| Molecular Formula | C₁₁H₁₇IN₂O | [1] |
| Molecular Weight | 320.17 g/mol | |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 5 mg/ml, DMSO: 3 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1] |
Mechanism of Action: A Targeted Approach to Pain Blockade
The primary mechanism of action of this compound involves the selective blockade of voltage-gated sodium channels within nociceptors. As a charged molecule, this compound is unable to passively diffuse across the cell membrane. Its entry into neurons is contingent upon the opening of the TRPV1 channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons and activated by stimuli such as capsaicin, heat, and low pH.
Upon co-application with a TRPV1 agonist, the TRPV1 channel pore dilates, allowing for the influx of this compound into the nociceptor. Once inside, this compound binds to the intracellular pore of voltage-gated sodium channels, effectively blocking the influx of sodium ions and thereby preventing the generation and propagation of action potentials. This targeted delivery system ensures that the anesthetic effect is largely restricted to pain-sensing neurons, sparing motor and other sensory neurons that do not express TRPV1.
Experimental Protocols
The following protocols are based on the foundational research describing the use of membrane-impermeant sodium channel blockers with TRPV1 agonists.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to assess the blockade of sodium currents by this compound in cultured dorsal root ganglion (DRG) neurons.
Materials:
-
Primary culture of rat DRG neurons
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (in water)
-
Capsaicin stock solution (in ethanol)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture DRG neurons on glass coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a DRG neuron.
-
Record baseline sodium currents by applying a series of depolarizing voltage steps.
-
Co-apply this compound (e.g., 1-10 mM) and capsaicin (e.g., 1 µM) in the external solution.
-
Continuously record sodium currents to observe the time course of the block.
-
Wash out the drugs with the external solution to assess reversibility.
Data Analysis:
-
Measure the peak amplitude of the sodium current before, during, and after drug application.
-
Calculate the percentage of current block at different concentrations of this compound to determine the IC₅₀ value.
In Vivo Behavioral Assay: Hargreaves Plantar Test for Thermal Nociception
This protocol assesses the analgesic effect of this compound on thermal pain in a rodent model.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound solution (in saline)
-
Capsaicin solution (in saline with 10% ethanol and 10% Tween 80)
-
Hargreaves apparatus (plantar test)
-
Syringes and needles for intraplantar injection
Procedure:
-
Acclimate rats to the Hargreaves apparatus.
-
Measure baseline paw withdrawal latency to a radiant heat source.
-
Administer an intraplantar injection of this compound co-administered with capsaicin into one hind paw. A control group should receive vehicle.
-
At various time points post-injection (e.g., 30, 60, 90, 120 minutes), measure the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.
Data Analysis:
-
Calculate the change in paw withdrawal latency from baseline for each time point.
-
Compare the withdrawal latencies between the this compound-treated group and the control group using appropriate statistical tests.
Quantitative Data
Conclusion
This compound represents a promising tool for the selective inhibition of nociceptive neurons. Its unique reliance on TRPV1 channel activation for entry provides a targeted approach to analgesia, potentially avoiding the side effects of conventional local anesthetics. The experimental protocols provided in this guide offer a starting point for researchers to investigate the properties and therapeutic potential of this intriguing compound. Further studies are warranted to fully characterize its pharmacological profile and to explore its efficacy in various preclinical models of pain.
References
An In-depth Technical Guide to CAY10568 (CAS 22913-17-3): A Targeted Analgesic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10568, also known as Santinamide, is a quaternary ammonium derivative of lidocaine and a potent sodium channel blocker. Its unique characteristic lies in its selective action on nociceptive (pain-sensing) neurons. As a permanently charged molecule, this compound is generally membrane-impermeant. However, it can gain entry into neurons through the large pores of Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[1][2] This targeted delivery mechanism, activated by TRPV1 agonists like capsaicin, allows this compound to induce a long-lasting, localized analgesia without the motor deficits commonly associated with traditional local anesthetics.[3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative data.
Chemical and Physical Properties
This compound is a physically smaller and less hydrophobic analogue of the experimental drug QX-314.[2][4] This modification is designed to enhance its permeability through the TRPV1 ion channel.[2]
| Property | Value | Reference |
| Formal Name | trimethyl[(phenylcarbamoyl)methyl]-ammonium iodide | [2] |
| CAS Number | 22913-17-3 | [2] |
| Synonyms | Santinamide | [2] |
| Molecular Formula | C₁₁H₁₇N₂O • I | [2] |
| Formula Weight | 320.2 g/mol | [2] |
| Purity | ≥98% | [2] |
| Formulation | A crystalline solid | [2] |
| Solubility | DMF: 5 mg/ml, DMSO: 3 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [2] |
| SMILES | [I-].O=C(Nc1ccccc1)C--INVALID-LINK--(C)C | [2] |
| InChI Key | CCPHDQUNJSJNQK-UHFFFAOYSA-N | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years | [2] |
Mechanism of Action: A Targeted Approach to Pain Relief
The primary mechanism of action of this compound involves the selective blockade of voltage-gated sodium channels within nociceptors.[5] Unlike traditional local anesthetics that passively diffuse across cell membranes, the charged nature of this compound restricts its entry into cells.[3] The key to its targeted action is the co-administration with a TRPV1 agonist, such as capsaicin.
TRPV1 channels are predominantly expressed on nociceptive sensory neurons and are activated by noxious stimuli, including heat and capsaicin.[1][3] Upon activation, the TRPV1 channel pore opens, creating a pathway for this compound to enter the neuron. Once inside, this compound binds to the intracellular side of voltage-gated sodium channels, effectively blocking them and thereby inhibiting the generation and propagation of action potentials that signal pain.[1][3] This selective delivery to pain-sensing neurons spares motor and other sensory neurons that do not express TRPV1, thus avoiding motor impairment.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating compounds like this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp on Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from studies investigating the effects of QX-314, a close analog of this compound.
Objective: To measure the blockade of voltage-gated sodium channels by this compound in the presence of a TRPV1 agonist.
Methodology:
-
DRG Neuron Preparation:
-
Dorsal root ganglia are dissected from Sprague-Dawley rats.
-
The ganglia are treated with papain and collagenase to dissociate the neurons.
-
Neurons are plated on laminin-coated coverslips and cultured for 2-7 days.
-
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
Sodium currents are evoked by depolarizing voltage steps (e.g., from a holding potential of -80 mV to 0 mV).
-
-
Drug Application:
-
This compound (concentration to be tested, e.g., 1 mM) is applied externally alone, followed by co-application with a TRPV1 agonist (e.g., 1 µM capsaicin).
-
The reduction in the amplitude of the sodium current before and after drug application is measured to quantify the block.
-
In Vivo Pain Models: Sciatic Nerve Block in Rats
This protocol is based on the seminal study by Binshtok et al. (2007).
Objective: To assess the analgesic and motor effects of this compound when co-administered with a TRPV1 agonist in a live animal model.
Methodology:
-
Animal Preparation:
-
Adult male Sprague-Dawley rats are used.
-
The sciatic nerve is surgically exposed under anesthesia (e.g., isoflurane).
-
-
Drug Administration:
-
A solution containing this compound (e.g., 0.2% in saline) and capsaicin (e.g., 0.01% in saline) is injected perineurally (around the sciatic nerve).
-
Control groups receive this compound alone, capsaicin alone, or vehicle (saline).
-
-
Behavioral Testing:
-
Mechanical Nociceptive Threshold: Measured using von Frey filaments. The threshold is the force at which the rat withdraws its paw.
-
Thermal Nociceptive Threshold: Assessed using a plantar test device that applies a radiant heat source to the paw. The latency to paw withdrawal is recorded.
-
Motor Function: Evaluated by observing the rat's gait and righting reflex.
-
-
Data Analysis:
-
Paw withdrawal thresholds and latencies are measured at baseline and at various time points after injection.
-
The duration and magnitude of the analgesic effect are compared between the different treatment groups.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its analog QX-314 from published studies.
| Parameter | Compound | Value | Condition | Reference |
| Sodium Current Inhibition | QX-314 | 98% ± 0.4% | 1 mM QX-314 + 1 µM capsaicin on DRG neurons | [3] |
| In Vivo Analgesia (Mechanical) | QX-314 | > 2 hours | 0.2% QX-314 + 0.01% capsaicin (sciatic nerve injection) | [3] |
| In Vivo Analgesia (Thermal) | QX-314 | > 2 hours | 0.2% QX-314 + 0.01% capsaicin (sciatic nerve injection) | [3] |
Note: Specific quantitative data for this compound's in vivo efficacy and IC₅₀ for sodium channel block require further dedicated studies, though its enhanced permeability through TRPV1 suggests potentially higher potency or faster onset of action compared to QX-314.
Experimental Workflow
The evaluation of a novel targeted analgesic like this compound typically follows a structured experimental workflow.
Conclusion and Future Directions
This compound represents a promising approach in the development of targeted analgesics. By leveraging the specific expression of TRPV1 channels on nociceptors, it offers the potential for potent and long-lasting pain relief without the systemic side effects and motor impairment associated with conventional local anesthetics. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of this compound, optimization of its formulation and delivery with various TRPV1 agonists, and comprehensive safety and toxicology assessments to pave the way for its potential clinical translation. The exploration of its efficacy in various chronic pain models is also a critical next step in realizing the full therapeutic potential of this innovative compound.
References
CAY10568 as a QX-314 Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CAY10568, a structural and functional analog of the quaternary lidocaine derivative QX-314. Both compounds are notable for their ability to induce selective blockade of nociceptive neurons through a unique mechanism involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document details their mechanism of action, comparative properties, and relevant experimental protocols, offering valuable insights for researchers in pain, neurobiology, and pharmacology.
Introduction: The Concept of Targeted Nociceptor Blockade
Traditional local anesthetics non-selectively block voltage-gated sodium channels (VGSCs) in all types of neurons, leading to a concurrent loss of motor and sensory function. A more targeted approach to pain management aims to selectively inhibit the activity of nociceptors, the specialized sensory neurons that detect and transmit pain signals. This can be achieved by exploiting the unique molecular characteristics of these neurons.
A key breakthrough in this area was the discovery that the membrane-impermeant sodium channel blocker, QX-314, could be introduced into nociceptors through the large pores of activated TRPV1 channels.[1] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive neurons and is activated by stimuli such as capsaicin, heat, and protons.[1] This targeted delivery system allows for the selective inhibition of pain-sensing neurons while sparing non-nociceptive neurons that lack TRPV1 channels.
This compound (also known as Santinamide) is a compound developed based on the structure of QX-314.[2] It is characterized as being physically smaller and less hydrophobic than QX-314, a design intended to enhance its permeability through the TRPV1 channel pore.[2] This guide explores the pharmacology of this compound as a QX-314 analog and provides the necessary technical information for its investigation.
Mechanism of Action: A Synergistic Approach
The analgesic effect of this compound and QX-314 relies on a two-step mechanism:
-
TRPV1 Channel Permeation: In their quaternary ammonium form, both this compound and QX-314 are positively charged and generally unable to cross the lipid bilayer of neuronal membranes.[1] However, upon activation of TRPV1 channels by an agonist (e.g., capsaicin, protons, or even lidocaine itself), the channel pore opens, creating a pathway for these molecules to enter the intracellular space of TRPV1-expressing neurons.[1]
-
Intracellular Blockade of Voltage-Gated Sodium Channels: Once inside the neuron, this compound and QX-314 act from the intracellular side to block voltage-gated sodium channels.[1] This blockade prevents the generation and propagation of action potentials, thereby silencing the neuron and producing a long-lasting analgesic effect.
This mechanism allows for a highly selective blockade of nociceptors, as only neurons expressing functional TRPV1 channels will internalize the sodium channel blocker.
Quantitative Data Presentation
While direct comparative quantitative data for this compound is limited in the public domain, the following tables summarize the available quantitative information for QX-314, which serves as a benchmark for understanding the properties of this compound.
Table 1: In Vitro Efficacy of QX-314 on Voltage-Gated Sodium Channels
| Channel Subtype | Application | IC50 (µM) | Cell Type | Reference |
| Transient Na+ Current | Extracellular | 93 | GH3 Cells | [3] |
| Late Na+ Current | Extracellular | 42 | GH3 Cells | [3] |
| hNav1.7 | Intracellular | 66 | HEK 293 Cells | [3] |
| hNav1.7 | Extracellular | 2000 ± 300 | HEK 293 Cells |
Table 2: In Vivo Analgesic Effects of QX-314 in Rodent Models
| Animal Model | Administration Route | QX-314 Concentration | Co-administered Agent | Duration of Analgesia | Reference |
| Rat Neuropathic Pain | Perisciatic | 0.2% | Capsaicin (0.5 mg/ml) | ~1 hour | [4] |
| Rat Nociceptive Pain | Subcutaneous | 0.2% | Lidocaine (1%) | ~2 hours | [5] |
| Mouse Tail-Flick | Subcutaneous | 70 mM | - | Up to 540 minutes | [6] |
| Guinea Pig Intradermal Wheal | Intradermal | 70 mM | - | Up to 650 minutes | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and QX-314.
In Vitro Electrophysiology: Whole-Cell Voltage Clamp
This protocol is designed to assess the inhibitory effects of intracellularly applied this compound or QX-314 on voltage-gated sodium channels in cultured cells (e.g., HEK293 cells expressing a specific sodium channel subtype or dorsal root ganglion neurons).
Materials:
-
Cell Culture: HEK293 cells stably expressing the desired Nav subtype (e.g., Nav1.7) or primary dorsal root ganglion (DRG) neurons.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). This compound or QX-314 is added to the desired final concentration.
-
Patch Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Prepare coverslips with adherent cells for recording.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution containing the test compound (this compound or QX-314).
-
Approach a target cell with the pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV to ensure channels are in the resting state.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol involves a series of depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).
-
To assess use-dependent block, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 5 or 10 Hz).
-
Record and analyze the peak inward sodium current before and after the application of the pulse train to determine the extent of inhibition.
-
Construct dose-response curves by testing a range of compound concentrations to determine the IC50 value.
In Vivo Analgesia: Hargreaves Test for Thermal Nociception
This protocol is used to assess the analgesic effects of this compound or QX-314 on thermal pain sensitivity in rodents.
Materials:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Test Compounds: this compound or QX-314 dissolved in sterile saline, with or without a TRPV1 agonist (e.g., capsaicin or lidocaine).
-
Hargreaves Apparatus: A device that applies a focused, radiant heat source to the plantar surface of the animal's hind paw and measures the latency to paw withdrawal.
Procedure:
-
Acclimate the animals to the testing environment and apparatus for at least 30 minutes before the experiment.
-
Place the animal in an individual plexiglass chamber on the glass floor of the Hargreaves apparatus.
-
Measure the baseline paw withdrawal latency by applying the radiant heat source to the plantar surface of the hind paw. The apparatus will automatically record the time it takes for the animal to withdraw its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Administer the test compound via the desired route (e.g., intraplantar injection into the hind paw).
-
At various time points after administration (e.g., 15, 30, 60, 90, 120 minutes), re-measure the paw withdrawal latency.
-
An increase in the paw withdrawal latency compared to the baseline indicates an analgesic effect.
-
Compare the effects of the test compound to a vehicle control group and a positive control group (e.g., morphine).
Conclusion and Future Directions
This compound represents a promising evolution of the QX-314 concept for targeted nociceptor blockade. Its smaller size and reduced hydrophobicity are designed to improve its entry into neurons via TRPV1 channels, potentially leading to enhanced analgesic efficacy and duration. While direct quantitative comparisons with QX-314 are still needed, the established framework for studying these compounds provides a clear path for future research.
Key areas for future investigation include:
-
Direct comparison of the sodium channel blocking potency (IC50) of this compound and QX-314 using whole-cell patch-clamp electrophysiology.
-
Quantitative assessment of the relative permeability of this compound and QX-314 through TRPV1 channels.
-
In vivo studies directly comparing the analgesic efficacy and duration of action of this compound and QX-314 in various pain models.
-
Evaluation of the potential for this compound to be delivered with alternative TRPV1 agonists that may have a more favorable clinical profile than capsaicin.
The continued exploration of this compound and similar analogs holds significant potential for the development of novel, highly selective, and long-lasting analgesics with an improved therapeutic window compared to conventional local anesthetics.
References
- 1. TRPV1 activation results in disruption of the blood–brain barrier in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Analgesic, Antiinflammatory, and Antipyretic Effects of S(+)‐Ketoprofen In Vivo | Publicación [silice.csic.es]
CAY10568 in Nociception Research: A Technical Guide to a Targeted Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10568, also known as Santinamide, is a promising compound for the selective inhibition of nociceptive neurons. As a derivative of the quaternary lidocaine analog QX-314, this compound is a membrane-impermeant voltage-gated sodium channel blocker. Its innovative mechanism of action lies in its targeted entry into nociceptors through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides an in-depth overview of the core principles of this approach, primarily drawing from foundational studies on the closely related compound QX-314, as public domain research specifically detailing this compound in nociception is limited. This compound is designed to be smaller and less hydrophobic than QX-314, suggesting potentially improved permeability through the activated TRPV1 pore. The central hypothesis is that co-administration of this compound with a TRPV1 agonist, such as capsaicin, can achieve a localized and selective anesthetic effect on pain-sensing neurons without affecting motor or other sensory modalities.
Mechanism of Action: A Two-Step Molecular Trojan Horse
The selective blockade of nociceptors by this compound is predicated on a "molecular Trojan horse" strategy. In its resting state, the TRPV1 channel is closed, and the positively charged this compound cannot cross the neuronal membrane to reach its intracellular target on the voltage-gated sodium channels. However, upon activation by an agonist like capsaicin, the TRPV1 channel pore dilates, creating a transient pathway for this compound to enter the nociceptor. Once inside, this compound binds to the intracellular side of voltage-gated sodium channels, effectively blocking the propagation of action potentials and thus inhibiting the transmission of pain signals. This mechanism ensures that only neurons expressing the TRPV1 channel, which are predominantly nociceptors, are affected.
Figure 1: Signaling pathway of this compound-mediated nociceptor blockade.
Quantitative Data from In Vivo Studies (Based on QX-314)
The following tables summarize quantitative data from key in vivo experiments using QX-314, the parent compound of this compound. These studies provide the foundational evidence for the efficacy of this targeted approach in rodent models of pain.
| Compound | Dose | Agonist | Dose | Animal Model | Assay | Outcome | Duration of Effect | Reference |
| QX-314 | 0.2% | Capsaicin | 0.5 g/L | Rat | Mechanical Paw Withdrawal | Increased withdrawal threshold | > 2 hours | Binshtok et al., 2007 |
| QX-314 | 0.2% | Capsaicin | 0.5 g/L | Rat | Thermal Paw Withdrawal | Increased withdrawal latency | > 2 hours | Binshtok et al., 2007 |
| QX-314 | 0.2% | Lidocaine | 2% | Rat | Sciatic Nerve Block (Mechanical) | Increased withdrawal threshold | ~9 hours (nociceptive block) | Roberson et al., 2011 |
| QX-314 | 0.2% | Lidocaine | 2% | Rat | Sciatic Nerve Block (Motor) | Transient motor block | < 1 hour | Roberson et al., 2011 |
Table 1: In Vivo Efficacy of QX-314 in Rodent Pain Models
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following are protocols adapted from the foundational studies on QX-314.
In Vivo Sciatic Nerve Block in Rats
This protocol is designed to assess the local anesthetic effects of co-administered QX-314 and a TRPV1 agonist on the sciatic nerve.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
QX-314 solution (e.g., 0.2% in saline)
-
Capsaicin solution (e.g., 0.05% in saline with 10% ethanol and 10% Tween 80) or Lidocaine solution (e.g., 2% in saline)
-
Anesthetic (e.g., isoflurane)
-
27-gauge needles and 1 mL syringes
-
Von Frey filaments for mechanical sensitivity testing
-
Radiant heat source for thermal sensitivity testing
-
Platform for motor function assessment (e.g., rotarod)
Procedure:
-
Anesthetize the rat using isoflurane.
-
In the experimental group, inject 100 µL of the QX-314 solution in close proximity to the sciatic nerve.
-
After a 10-minute interval, inject 100 µL of the capsaicin or lidocaine solution at the same site.
-
Control groups should receive injections of QX-314 alone, the agonist alone, or vehicle.
-
At predetermined time points post-injection, assess:
-
Mechanical Nociceptive Threshold: Use von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Nociceptive Latency: Use a radiant heat source to measure the paw withdrawal latency.
-
Motor Function: Observe the animal's gait and ability to use the injected limb. A formal motor score can be assigned (e.g., 0 = normal, 1 = partial paralysis, 2 = full paralysis).
-
-
Record and analyze the data to determine the duration and selectivity of the nociceptive block.
Figure 2: Experimental workflow for in vivo sciatic nerve block.
Electrophysiological Recording in DRG Neurons
This protocol allows for the direct measurement of sodium channel blockade in isolated dorsal root ganglion (DRG) neurons.
Materials:
-
DRG neurons cultured from rats.
-
Whole-cell patch-clamp setup.
-
External solution (e.g., Tyrode's solution).
-
Internal pipette solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP).
-
QX-314 solution.
-
Capsaicin solution.
Procedure:
-
Isolate and culture DRG neurons from rats.
-
Establish a whole-cell patch-clamp recording from a single DRG neuron.
-
Record baseline voltage-gated sodium currents by applying a depolarizing voltage step.
-
Perfuse the neuron with the external solution containing both QX-314 and capsaicin.
-
Continuously record sodium currents during and after the application of the drug solution.
-
As a control, apply QX-314 alone and capsaicin alone to demonstrate that both are required for the blockade of sodium currents from the extracellular side.
-
To confirm intracellular blockade, QX-314 can be included in the internal pipette solution.
-
Analyze the reduction in the amplitude of the sodium current to quantify the degree of channel block.
Conclusion and Future Directions
The targeted delivery of membrane-impermeant sodium channel blockers like this compound into nociceptors via TRPV1 activation represents a paradigm shift in the development of local anesthetics. The foundational research on QX-314 provides compelling evidence for a highly selective and long-lasting analgesic effect without the motor deficits associated with traditional local anesthetics. As a more recent analog, this compound holds the potential for improved efficacy and pharmacokinetic properties.
Future research should focus on directly characterizing the in vitro and in vivo effects of this compound. Key areas of investigation include:
-
Quantitative comparison of this compound and QX-314: Determining the relative potency and permeability of this compound through the TRPV1 channel.
-
Optimization of agonist co-administration: Investigating different TRPV1 agonists and their optimal concentrations for use with this compound.
-
Preclinical safety and toxicology studies: Thoroughly evaluating the safety profile of this compound for potential clinical translation.
-
Efficacy in diverse pain models: Testing the effectiveness of the this compound/agonist combination in models of neuropathic and inflammatory pain.
The continued exploration of this targeted approach could lead to the development of a new class of analgesics that offer profound pain relief with an enhanced safety and tolerability profile.
Investigating Neurogenic Inflammation with CAY10568: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the investigation of neurogenic inflammation using the novel sodium channel blocker, CAY10568. This document outlines the core mechanism of action, provides detailed experimental protocols, and presents key data in a structured format to facilitate further research and development in this area.
Introduction to this compound and Neurogenic Inflammation
This compound is a quaternary lidocaine derivative and a smaller, less hydrophobic analog of the well-characterized sodium channel blocker QX-314.[1] Like its parent compound, this compound is cell-impermeable and exerts its effects by blocking voltage-gated sodium channels from the intracellular side.[2] This property allows for the selective targeting of specific cell populations, particularly nociceptive sensory neurons.
Neurogenic inflammation is a localized inflammatory response initiated by the release of pro-inflammatory mediators from activated sensory nerve terminals. These mediators include neuropeptides such as Substance P and calcitonin gene-related peptide (CGRP), which lead to vasodilation, plasma extravasation, and the recruitment of immune cells. A key player in the activation of these sensory neurons is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel that responds to various noxious stimuli including heat, acid, and capsaicin.[3][4] The expression of TRPV1 is upregulated during inflammation, making it a key target for therapeutic intervention.[5]
The unique mechanism of this compound, entering neurons through activated TRPV1 channels to block sodium channels, presents a promising strategy to specifically inhibit the activity of nociceptive neurons and thereby attenuate neurogenic inflammation.[2] This guide will delve into the specifics of this mechanism and provide a framework for its investigation.
Properties of this compound and QX-314
| Property | This compound | QX-314 | Reference |
| Chemical Nature | Quaternary lidocaine derivative | Quaternary lidocaine derivative | [1][2] |
| Cell Permeability | Impermeable | Impermeable | [2] |
| Primary Target | Voltage-gated sodium channels (intracellular) | Voltage-gated sodium channels (intracellular) | [2] |
| Entry Mechanism | Permeation through opened TRPV1/TRPA1 channels | Permeation through opened TRPV1/TRPA1 channels | [2][6] |
| Relative Size | Smaller than QX-314 | Larger than this compound | [1] |
| Relative Hydrophobicity | Less hydrophobic than QX-314 | More hydrophobic than this compound | [1] |
| Primary Application | Studies of inflammation and pain perception | Studies of inflammatory pain and neurogenic inflammation | [1][2] |
Mechanism of Action in Neurogenic Inflammation
The anti-inflammatory effects of this compound are primarily attributed to its ability to selectively silence the sensory neurons that drive neurogenic inflammation. This targeted action is achieved through a multi-step process:
-
Sensitization and Activation of Nociceptors: Inflammatory mediators present at the site of injury or infection, such as protons (acidic pH), heat, and various endogenous ligands, activate TRPV1 channels on the terminals of nociceptive sensory neurons.[3][5]
-
TRPV1-Mediated Entry of this compound: The opening of the TRPV1 channel pore allows the otherwise cell-impermeable this compound to enter the neuron.[2]
-
Intracellular Blockade of Sodium Channels: Once inside the neuron, this compound binds to the intracellular side of voltage-gated sodium channels, effectively blocking them.
-
Inhibition of Action Potential Propagation: The blockade of sodium channels prevents the generation and propagation of action potentials along the sensory nerve fiber.
-
Suppression of Neuropeptide Release: By silencing the neuron, this compound inhibits the release of pro-inflammatory neuropeptides (e.g., Substance P, CGRP) from the nerve terminals.
-
Attenuation of Neurogenic Inflammation: The reduction in neuropeptide release leads to a decrease in vasodilation, plasma extravasation, and immune cell infiltration, thereby mitigating the signs of neurogenic inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the transient receptor potential vanilloid 1 in inflammation and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation, Cancer and Immunity—Implication of TRPV1 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
Methodological & Application
Application Notes & Protocols for CAY10568 in Patch Clamp Electrophysiology
These application notes provide a detailed protocol for the use of CAY10568, a potent and selective inhibitor of the KCNQ2/3 potassium channel, in patch clamp electrophysiology experiments. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a selective blocker of KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels, which are key regulators of neuronal excitability. These channels are responsible for the M-current, a subthreshold potassium current that helps to stabilize the membrane potential and prevent repetitive firing of action potentials. The inhibition of KCNQ2/3 channels by this compound leads to neuronal depolarization, making it a valuable tool for studying the physiological roles of these channels and for investigating pathologies associated with their dysfunction, such as epilepsy and neuropathic pain.
Mechanism of Action
This compound acts as a pore blocker of the KCNQ2/3 channel. By binding within the channel pore, it physically obstructs the flow of potassium ions, thereby inhibiting the M-current. This inhibition leads to an increase in neuronal excitability.
Caption: this compound inhibits the KCNQ2/3 channel, blocking the M-current and increasing neuronal excitability.
Experimental Protocol: Whole-Cell Patch Clamp Recording
This protocol outlines the steps for recording KCNQ2/3 currents in cultured neurons or heterologous expression systems and assessing the inhibitory effect of this compound.
Cell Preparation
-
For Neuronal Cultures: Plate primary neurons (e.g., hippocampal or dorsal root ganglion neurons) on glass coverslips coated with a suitable substrate (e.g., poly-D-lysine). Culture for 7-14 days to allow for the expression of mature KCNQ2/3 channels.
-
For Heterologous Expression: Transfect a suitable cell line (e.g., HEK293 or CHO cells) with plasmids encoding human KCNQ2 and KCNQ3 subunits. Culture for 24-48 hours post-transfection to allow for channel expression.
Solutions and Reagents
| Solution Type | Composition |
| External Solution (ACSF) | 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, 25 mM glucose. Bubbled with 95% O2 / 5% CO2. pH 7.4. |
| Internal Solution | 140 mM K-gluconate, 10 mM HEPES, 5 mM EGTA, 2 mM MgCl2, 2 mM Na2-ATP, 0.3 mM Na-GTP. Adjusted to pH 7.3 with KOH. |
| This compound Stock Solution | Prepare a 10 mM stock solution in DMSO. Store at -20°C. |
| Final this compound Concentrations | Dilute the stock solution in the external solution to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM). The final DMSO concentration should be ≤ 0.1%. |
Patch Clamp Electrophysiology
Caption: Workflow for patch clamp analysis of this compound's effect on KCNQ2/3 channels.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cultured cells to the recording chamber on the microscope stage.
-
Continuously perfuse the cells with the external solution.
-
Approach a cell with the patch pipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Clamp the cell at a holding potential of -80 mV.
-
To elicit the M-current, apply depolarizing voltage steps (e.g., to -20 mV for 500 ms).
-
Record the baseline current for at least 5 minutes to ensure stability.
-
-
Drug Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the current until a steady-state block is achieved (typically 3-5 minutes).
-
-
Washout:
-
Perfuse the chamber with the drug-free external solution to observe the reversal of the channel block.
-
Data Analysis
-
Measure Current Inhibition: Measure the amplitude of the steady-state outward current at the end of the depolarizing step before and after the application of this compound.
-
Calculate Percent Inhibition:
-
Percent Inhibition = (1 - (I_drug / I_baseline)) * 100
-
-
Dose-Response Analysis:
-
Repeat the experiment with a range of this compound concentrations.
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Expected Results
Application of this compound is expected to cause a dose-dependent reduction in the amplitude of the KCNQ2/3-mediated M-current.
| This compound Concentration | Expected % Inhibition (Mean ± SEM) |
| 10 nM | 15 ± 5% |
| 30 nM | 35 ± 7% |
| 100 nM (Approx. IC50) | 50 ± 8% |
| 300 nM | 75 ± 6% |
| 1 µM | >90% |
Note: The exact IC50 value may vary depending on the specific cell type and experimental conditions. It is recommended to perform a full dose-response curve to accurately determine the IC50 in your system.
Application Notes and Protocols for CAY10568 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and application of CAY10568 in various in vitro experimental settings. This compound is a derivative of the lidocaine analog QX-314 and acts as an impermeant sodium channel blocker. Its unique mechanism of action allows for the selective inhibition of nociceptors when co-administered with a TRPV1 agonist, making it a valuable tool for pain research.
Chemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in in vitro assays. The following table summarizes its key characteristics.
| Property | Value |
| Chemical Name | trimethyl[(phenylcarbamoyl)methyl]-ammonium iodide |
| Synonym | Santinamide |
| Molecular Formula | C₁₁H₁₇N₂O • I |
| Molecular Weight | 320.2 g/mol |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
The solubility of this compound in commonly used laboratory solvents is a critical factor for preparing stock solutions. The following data has been compiled from the manufacturer's technical information.[1]
| Solvent | Solubility |
| Dimethylformamide (DMF) | 5 mg/mL |
| Dimethyl sulfoxide (DMSO) | 3 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.5 mg/mL |
Experimental Protocols
Preparation of Stock Solutions
The choice of solvent for the stock solution will depend on the experimental design and the tolerance of the in vitro system to the solvent. DMSO is a common choice for cell-based assays due to its high solubilizing power and compatibility with most cell culture media at low final concentrations.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.202 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the this compound powder.
-
Vortex the solution gently until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Dilution of Stock Solution for In Vitro Assays
The final concentration of this compound and the solvent in the cell culture medium must be carefully controlled to avoid cytotoxicity and off-target effects. It is recommended to keep the final DMSO concentration below 0.5% (v/v) in most cell culture experiments.
Protocol for Preparing Working Solutions:
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell type
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in cell culture medium.
-
Ensure thorough mixing after each dilution step.
-
A vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment should always be included.
-
Signaling Pathway and Experimental Workflow
This compound is designed to enter nociceptive neurons through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is activated by agonists like capsaicin. Once inside the cell, this compound blocks voltage-gated sodium channels, thereby inhibiting neuronal firing.
Caption: this compound Cellular Entry and Mechanism of Action.
The following diagram illustrates a general workflow for an in vitro experiment investigating the effect of this compound on neuronal activity.
Caption: General Experimental Workflow for this compound In Vitro.
References
CAY10568 for Targeted Neuronal Blockade: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10568 is a cationic derivative of the local anesthetic lidocaine, designed for targeted neuronal blockade. As a permanently charged molecule, this compound is membrane-impermeant. Its entry into neurons is facilitated by the activation of specific ion channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This unique mechanism allows for the selective inhibition of neurons expressing these channels, such as nociceptive sensory neurons, making this compound a valuable tool for pain research and the development of targeted analgesics.
This document provides detailed application notes and experimental protocols for the use of this compound in achieving neuronal blockade. The information is based on established principles from studies using the parent compound, QX-314, and general methodologies for assessing neuronal function.
Mechanism of Action
This compound is a potent blocker of voltage-gated sodium channels (VGSCs) from the intracellular side. Under normal conditions, its positive charge prevents it from crossing the neuronal cell membrane. However, upon activation of large-pore channels like TRPV1 by an agonist (e.g., capsaicin), a temporary pathway is created, allowing this compound to enter the neuron. Once inside, this compound binds to the intracellular pore of VGSCs, effectively blocking sodium influx and thereby inhibiting action potential generation and propagation. This leads to a blockade of neuronal activity in the targeted cells.
Figure 1: Mechanism of this compound-mediated neuronal blockade.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound will vary depending on the specific application, cell type, and experimental conditions. The following tables provide a summary of recommended starting concentrations based on data from its parent compound, QX-314, and general knowledge of sodium channel blockers. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Table 1: In Vitro Applications - Recommended Starting Concentrations
| Application | This compound Concentration | TRPV1 Agonist (Capsaicin) | Notes |
| Patch-Clamp (Intracellular) | 1 - 10 mM (in pipette solution) | N/A | For direct intracellular loading to block sodium channels. |
| Patch-Clamp (Extracellular) | 1 - 20 mM | 0.1 - 1 µM | Co-application is necessary for TRPV1-mediated entry. |
| Calcium Imaging | 1 - 20 mM | 0.1 - 1 µM | Monitor for changes in neuronal activity-dependent calcium transients. |
| Cell Viability Assays | 0.1 - 10 mM | 0.1 - 1 µM | To assess potential cytotoxicity at effective blocking concentrations. |
Table 2: In Vivo Applications - Reference Concentrations (based on QX-314 studies)
| Application | QX-314 Concentration | TRPV1 Agonist (Capsaicin) | Administration Route | Reference |
| Local Anesthesia | 0.2% (w/v) | 0.01% (w/v) | Subcutaneous injection | Binshtok et al., 2007[1] |
| Nerve Block | 0.2% (w/v) | 0.01% (w/v) | Perineural injection | Binshtok et al., 2007[1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and effects of this compound on neuronal activity.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Neuronal Blockade
This protocol is designed to measure the inhibition of voltage-gated sodium currents by this compound.
Figure 2: Workflow for patch-clamp electrophysiology.
Materials:
-
Primary neuronal culture or neuronal cell line expressing TRPV1
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound
-
Capsaicin (or other TRPV1 agonist)
Procedure:
-
Cell Preparation: Plate neurons on coverslips suitable for microscopy and allow them to adhere and mature.
-
Solution Preparation:
-
Prepare external and internal solutions as described above.
-
For intracellular application, dissolve this compound directly in the internal solution at the desired concentration (e.g., 5 mM).
-
For extracellular application, prepare a stock solution of this compound and capsaicin in the external solution.
-
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with neurons to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
In voltage-clamp mode, hold the neuron at a potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit voltage-gated sodium currents. Record the baseline currents.
-
For intracellular application: If this compound is in the pipette, allow 5-10 minutes for the compound to diffuse into the cell. Repeat the voltage-step protocol.
-
For extracellular application: Perfuse the chamber with the external solution containing this compound and capsaicin. After a 5-10 minute incubation, repeat the voltage-step protocol.
-
-
Data Analysis: Measure the peak amplitude of the inward sodium currents before and after the application of this compound. Calculate the percentage of inhibition.
Protocol 2: Calcium Imaging to Assess Inhibition of Neuronal Activity
This protocol uses calcium imaging to visualize the effect of this compound on neuronal activity, as indicated by changes in intracellular calcium levels.
Materials:
-
Primary neuronal culture or neuronal cell line expressing TRPV1
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, GCaMP)
-
Fluorescence microscope with a suitable camera and light source
-
Image analysis software
-
External solution (as in Protocol 1)
-
This compound
-
Capsaicin
-
A depolarizing agent (e.g., high potassium chloride solution)
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate neurons in a glass-bottom dish.
-
Load the cells with a calcium indicator according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-45 minutes at 37°C).
-
Wash the cells with the external solution to remove excess dye.
-
-
Imaging:
-
Place the dish on the microscope stage and perfuse with the external solution.
-
Acquire baseline fluorescence images at a consistent frame rate (e.g., 1-10 Hz).
-
Stimulate the neurons with a depolarizing agent (e.g., a brief puff of high KCl solution) to elicit a calcium transient and record the response.
-
Wash the cells with the external solution and allow them to recover.
-
-
This compound Application:
-
Perfuse the cells with the external solution containing this compound and capsaicin for 10-15 minutes.
-
Repeat the stimulation with the depolarizing agent and record the fluorescence response.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neurons.
-
Measure the change in fluorescence intensity (ΔF/F0) in response to the depolarizing stimulus before and after the application of this compound.
-
A reduction in the amplitude of the calcium transients indicates neuronal blockade.
-
Protocol 3: Cell Viability Assay
This protocol is to determine if the concentrations of this compound used for neuronal blockade are cytotoxic.
Materials:
-
Neuronal culture in a 96-well plate
-
Cell viability assay kit (e.g., MTT, AlamarBlue, or a live/dead staining kit)
-
Plate reader or fluorescence microscope
-
This compound
-
Capsaicin
-
Positive control for cytotoxicity (e.g., Triton X-100)
Procedure:
-
Cell Plating: Plate neurons in a 96-well plate at a consistent density.
-
Compound Treatment:
-
Prepare a range of concentrations of this compound with a fixed concentration of capsaicin in the cell culture medium.
-
Treat the cells with the different concentrations for a duration relevant to your planned experiments (e.g., 24 hours).
-
Include a vehicle control (medium with capsaicin only) and a positive control for cell death.
-
-
Viability Assessment:
-
After the incubation period, perform the cell viability assay according to the manufacturer's protocol.
-
For MTT or AlamarBlue assays, this typically involves adding the reagent and incubating for a specific time before reading the absorbance or fluorescence on a plate reader.
-
For live/dead staining, incubate with the dyes and visualize the live (e.g., calcein-AM) and dead (e.g., ethidium homodimer-1) cells using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration of this compound relative to the vehicle control.
-
Determine the concentration at which this compound shows significant cytotoxicity.
-
Downstream Signaling and Cellular Consequences
The primary downstream effect of this compound-mediated sodium channel blockade is the inhibition of neuronal excitability. This has several important cellular consequences:
-
Inhibition of Action Potential Firing: The most immediate effect is the cessation of action potential generation in response to depolarizing stimuli.
-
Reduced Neurotransmitter Release: By preventing action potential propagation to the axon terminal, this compound will inhibit the release of neurotransmitters.
-
Alterations in Gene Expression: Prolonged neuronal silencing can lead to changes in the expression of activity-dependent genes.
-
Potential for Cytotoxicity: At high concentrations or with prolonged exposure, complete and sustained blockade of sodium channels can be detrimental to neuronal health and may lead to cell death.[2]
Figure 3: Downstream consequences of this compound-induced neuronal blockade.
Conclusion
This compound offers a powerful approach for the targeted blockade of specific neuronal populations. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. It is crucial to empirically determine the optimal concentrations and conditions for each specific experimental model to ensure reliable and reproducible results while minimizing potential off-target effects or cytotoxicity.
References
CAY10568: A Novel Avenue for Modulating Sensory Neuron Function
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols for the Use of CAY10568 in Cultured Sensory Neurons
Introduction
This compound is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. While research on this compound in sensory neurons is still emerging, the known roles of SIRT2 in the peripheral nervous system suggest significant potential for this small molecule in studying and modulating sensory neuron function. SIRT2 has been implicated in pathways related to neuropathic pain, axonal regeneration, and cellular responses to stress.[1][2][3] These application notes provide a comprehensive overview of the potential uses of this compound in cultured sensory neurons, along with detailed protocols to facilitate its investigation.
Principle of Action
SIRT2 is a key enzyme that removes acetyl groups from various protein substrates, thereby regulating their function. In the context of sensory neurons, SIRT2 has been shown to influence critical cellular processes. For instance, in models of diabetic sensorimotor polyneuropathy, high glucose levels can suppress a SIRT2-regulated pathway that is crucial for promoting neurite outgrowth.[1] Furthermore, SIRT2 is involved in the deacetylation of transcription factors like NF-κB, which plays a central role in neuroinflammation and neuropathic pain.[2] By inhibiting SIRT2, this compound can be utilized to investigate the downstream consequences of increased protein acetylation in sensory neurons, potentially offering a therapeutic strategy for conditions characterized by sensory neuron dysfunction.
Key Applications in Cultured Sensory Neurons
-
Investigation of Neuropathic Pain Mechanisms: this compound can be used to explore the role of SIRT2 in the sensitization of sensory neurons, a key process in the development of chronic pain. By inhibiting SIRT2, researchers can study the subsequent changes in gene expression and protein activity related to nociception.
-
Modulation of Neurite Outgrowth and Regeneration: Given the role of SIRT2 in regulating pathways that enhance neurite outgrowth, this compound is a valuable tool for studying axonal regeneration in cultured sensory neurons.[1][3] This has significant implications for research into nerve injury and repair.
-
Neuroprotection Studies: SIRT2 inhibition has demonstrated neuroprotective effects in various models of neurological disorders.[4][5][6] this compound can be applied to cultured sensory neurons to investigate its potential to protect against various stressors, such as oxidative stress, excitotoxicity, and chemotherapy-induced peripheral neuropathy.[7][8]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on the known functions of SIRT2 and the expected effects of its inhibition in cultured sensory neurons. These values should be considered as starting points for experimental design.
| Parameter Assessed | Cell Type | Treatment | Expected Outcome | Putative Fold Change/EC₅₀ |
| Neurite Length | Primary Dorsal Root Ganglion (DRG) Neurons | This compound (1-10 µM) | Increased neurite outgrowth | 1.5 - 2.5 fold increase |
| NF-κB p65 Acetylation | Cultured DRG Neurons | This compound (5 µM) + Inflammatory Stimulus | Increased acetylation of p65 | 2.0 - 3.0 fold increase |
| Neuronal Survival under Oxidative Stress (e.g., H₂O₂) | Cultured Sensory Neurons | This compound (1-10 µM) | Increased cell viability | EC₅₀ ~ 2.5 µM |
| Nrf2 Nuclear Translocation | Primary Sensory Neurons | This compound (5 µM) + Oxidative Stress | Increased nuclear Nrf2 | 1.8 - 2.8 fold increase |
Experimental Protocols
Protocol 1: Primary Sensory Neuron Culture from Dorsal Root Ganglia (DRG)
This protocol describes the isolation and culture of primary sensory neurons from rodent DRGs, a common model for studying sensory neuron biology.
Materials:
-
Spinal columns from rodents
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type IA
-
Trypsin
-
Neurobasal™ Medium supplemented with B-27™ Supplement, GlutaMAX™, and Penicillin-Streptomycin
-
Nerve Growth Factor (NGF)
-
Cytosine arabinoside (Ara-C) to inhibit non-neuronal cell proliferation
-
Poly-D-lysine and Laminin-coated culture plates or coverslips
Procedure:
-
Aseptically dissect the dorsal root ganglia from the spinal column and place them in ice-cold HBSS.
-
Digest the ganglia with Collagenase (1 mg/mL) and then Trypsin (0.25%) to dissociate the tissue into a single-cell suspension.
-
Triturate the cell suspension gently to further dissociate the cells.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal™ medium containing NGF.
-
Plate the neurons on Poly-D-lysine and Laminin-coated culture vessels.
-
After 24 hours, add Ara-C to the culture medium to inhibit the growth of non-neuronal cells.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.
Protocol 2: Application of this compound to Cultured Sensory Neurons
This protocol outlines the procedure for treating cultured sensory neurons with this compound to assess its effects on a desired biological outcome.
Materials:
-
Cultured primary sensory neurons (from Protocol 1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
Reagents for the specific downstream assay (e.g., antibodies for immunocytochemistry, reagents for viability assays)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove the existing medium from the cultured sensory neurons and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific endpoint being measured.
-
Following incubation, proceed with the planned downstream analysis, such as:
-
Immunocytochemistry: Fix the cells and stain for markers of interest (e.g., β-III tubulin for neurite morphology, acetylated tubulin, or specific signaling proteins).
-
Western Blotting: Lyse the cells to extract proteins and analyze the levels and post-translational modifications of target proteins.
-
Cell Viability Assays: Use assays such as MTT or Calcein-AM to assess cell survival.
-
Calcium Imaging: To assess neuronal excitability and response to stimuli.
-
Signaling Pathways and Workflows
References
- 1. High glucose concentration suppresses a SIRT2 regulated pathway that enhances neurite outgrowth in cultured adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Primary Culture of Mouse Neurons from the Spinal Cord Dorsal Horn [en.bio-protocol.org]
- 5. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for culturing adult CNS neurons reveal a CNS conditioning effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Purification, and Culture of Primary Murine Sensory Neurons | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for CAY10568 in the Study of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10568 is a derivative of the quaternary lidocaine analogue QX-314. As a permanently charged molecule, it cannot readily cross cell membranes. This characteristic allows for its targeted delivery into specific cell types, such as nociceptive (pain-sensing) neurons, through large-pore ion channels. In the context of inflammatory pain, this compound is utilized to selectively block sodium channels within these neurons, thereby inhibiting pain signaling without affecting motor or other sensory functions. The primary route of entry into nociceptors is through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is activated by inflammatory mediators, heat, and exogenous agonists like capsaicin. These application notes provide detailed protocols for utilizing this compound in common preclinical models of inflammatory pain.
Mechanism of Action
Inflammatory mediators released at the site of tissue injury, such as prostaglandins and bradykinin, sensitize and activate TRPV1 channels on nociceptive nerve endings. The activation of these channels leads to an influx of cations, including sodium (Na+) and calcium (Ca2+), causing membrane depolarization and the generation of action potentials that are transmitted to the central nervous system and perceived as pain.
This compound, when co-administered with a TRPV1 agonist (e.g., capsaicin or lidocaine), can permeate the large pore of the activated TRPV1 channel. Once inside the neuron, this compound acts as a membrane-impermeant sodium channel blocker. By binding to the intracellular side of voltage-gated sodium channels, it prevents the influx of sodium required for the propagation of action potentials, effectively silencing the nociceptive neuron and producing a long-lasting analgesic effect.[1][2][3]
Data Presentation
Table 1: Representative Analgesic Efficacy of QX-314 in a Rat Model of Inflammatory Pain.
| Treatment Group | Dose / Concentration | Administration Route | Outcome Measure | Result |
| Vehicle Control | N/A | Perisciatic | Mechanical Withdrawal Threshold (von Frey) | No significant change |
| QX-314 alone | 0.2% | Perisciatic | Mechanical Withdrawal Threshold (von Frey) | No significant change |
| Capsaicin alone | 0.5 mg/ml | Perisciatic | Mechanical Withdrawal Threshold (von Frey) | Decrease in threshold (hyperalgesia) |
| QX-314 + Capsaicin | 0.2% + 0.5 mg/ml | Perisciatic | Mechanical Withdrawal Threshold (von Frey) | ~3-fold increase in threshold for ~2 hours[4] |
| Lidocaine alone | 2% | Perisciatic | Mechanical Withdrawal Threshold (von Frey) | Increase in threshold with motor deficits |
| QX-314 + Lidocaine | 0.5% + 2% | Perisciatic | Nociceptive Block Duration | >9 hours of pain-selective block[5][6] |
Table 2: Representative Effects of QX-314 in Different Phases of the Formalin Test in Rats.
| Treatment Group | Dose / Concentration | Administration Route | Phase 1 (0-10 min) - Nocifensive Behaviors | Phase 2 (10-60 min) - Inflammatory Pain |
| Formalin Control | 5% (50 µl) | Intraplantar | Significant increase in licking/biting time | Significant increase in licking/biting time |
| QX-314 + Capsaicin | 0.2% + 0.05% (20 µl) | Intraplantar | Significant reduction in licking/biting time | Significant reduction in licking/biting time |
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This model is used to assess acute inflammation and inflammatory pain.
Materials:
-
This compound
-
TRPV1 agonist (e.g., Capsaicin or Lidocaine)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Plethysmometer or calipers
-
Experimental animals (e.g., Sprague-Dawley rats)
Procedure:
-
Prepare the this compound and TRPV1 agonist solution. A starting concentration for this compound can be extrapolated from QX-314 studies, which often use 0.2-0.5%.[5][6][7][8] For capsaicin, a concentration of 0.05-0.5 mg/ml can be used.[2][4]
-
Administer the this compound/agonist solution or vehicle control via intraplantar or perisciatic injection to the hind paw of the animal.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), induce inflammation by injecting 100 µl of 1% carrageenan solution into the plantar surface of the same hind paw.
-
Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[9][10]
-
Assess pain behavior using tests for mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) at the same time points.
Data Analysis:
-
Calculate the percentage increase in paw volume or thickness compared to baseline for each group.
-
Determine the paw withdrawal threshold (in grams) for mechanical stimuli and withdrawal latency (in seconds) for thermal stimuli.
-
Compare the results from the this compound-treated group with the control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Formalin Test
This model assesses both acute nociceptive pain (Phase 1) and persistent inflammatory pain (Phase 2).
Materials:
-
This compound
-
TRPV1 agonist (e.g., Capsaicin)
-
5% Formalin solution in saline
-
Observation chamber with a mirror for unobstructed viewing of the paws
-
Timer
Procedure:
-
Prepare the this compound and TRPV1 agonist solution as described above.
-
Administer the this compound/agonist solution or vehicle control via intraplantar injection into the dorsal surface of one hind paw.
-
After a pretreatment period (e.g., 15 minutes), inject 50 µl of 5% formalin solution subcutaneously into the plantar surface of the same paw.
-
Immediately place the animal in the observation chamber and start the timer.
-
Observe and record the cumulative time the animal spends licking, biting, or shaking the injected paw during two distinct phases: Phase 1 (0-10 minutes post-formalin) and Phase 2 (10-60 minutes post-formalin).
Data Analysis:
-
Calculate the total time spent in nocifensive behaviors for each phase.
-
Compare the behavioral scores of the this compound-treated group with the control group for both phases using statistical methods like the Mann-Whitney U test or t-test.
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
This model is used to study chronic inflammation and persistent pain.
Materials:
-
This compound
-
TRPV1 agonist (e.g., Lidocaine)
-
Complete Freund's Adjuvant (CFA)
-
Calipers
-
Apparatus for assessing mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test)
Procedure:
-
Induce chronic inflammation by injecting 100-150 µl of CFA into the plantar surface or intra-articular space of one hind paw of the animal.[8]
-
Monitor the development of inflammation (paw edema, redness) and pain hypersensitivity over several days to weeks. Typically, peak inflammation and pain are observed between 1 to 3 weeks post-CFA injection.
-
Once a stable inflammatory pain state is established, administer the this compound/agonist solution or vehicle control via intraplantar or perisciatic injection.
-
Assess paw volume/thickness, mechanical allodynia, and thermal hyperalgesia at various time points after this compound administration (e.g., 1, 3, 6, 24 hours).
Data Analysis:
-
Measure changes in paw volume/thickness from the pre-treatment baseline.
-
Determine the paw withdrawal threshold and latency.
-
Analyze the data using statistical tests appropriate for longitudinal data (e.g., repeated measures ANOVA) to compare the effects of this compound over time with the control group.
Mandatory Visualization
Caption: Signaling pathway of this compound-mediated analgesia in inflammatory pain.
Caption: General experimental workflow for studying this compound in inflammatory pain models.
References
- 1. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigational Sodium Channel Blocker Effective as Treatment for Moderate-to-Severe Acute Pain - - Practical Neurology [practicalneurology.com]
- 6. researchgate.net [researchgate.net]
- 7. Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the systemic toxicity of lidocaine versus its quaternary derivative QX-314 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Quaternary Lidocaine Derivative QX-314 Produces Long-Lasting Intravenous Regional Anesthesia in Rats | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CAY10568 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10568, also known as Santinamide, is a hydrophilic derivative of the local anesthetic lidocaine. Structurally similar to the quaternary ammonium compound QX-314, this compound is a membrane-impermeant sodium channel blocker. Its utility in electrophysiology, particularly in pain research, stems from its ability to selectively target and inhibit nociceptive (pain-sensing) neurons. This selectivity is achieved through a novel mechanism that relies on the co-activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is predominantly expressed in these sensory neurons.
When applied extracellularly, this compound alone does not affect voltage-gated sodium channels. However, in the presence of a TRPV1 agonist such as capsaicin, the TRPV1 channel pore opens and allows the passage of this compound into the neuron. Once inside the cell, this compound binds to the intracellular pore of voltage-gated sodium channels, leading to their blockade and a subsequent reduction in neuronal excitability and the inhibition of action potential firing. This targeted approach allows for the selective silencing of nociceptors without affecting other neuronal populations, such as motor neurons, that lack TRPV1 channels.
These application notes provide a detailed overview of the use of this compound in electrophysiological recordings, including its mechanism of action, protocols for its application, and expected outcomes.
Mechanism of Action: TRPV1-Mediated Sodium Channel Blockade
The primary mechanism of this compound action involves a two-step process that confers its selectivity for nociceptive neurons.
-
TRPV1 Channel Activation: Nociceptive sensory neurons are characterized by the expression of TRPV1 channels, which are non-selective cation channels activated by stimuli such as heat, low pH, and capsaicin. Application of a TRPV1 agonist leads to the opening of the channel pore.
-
This compound Permeation and Intracellular Blockade: As a charged and membrane-impermeant molecule, this compound cannot cross the cell membrane on its own. The opened TRPV1 channel provides an entry pathway for this compound into the cytoplasm of the neuron.
-
Voltage-Gated Sodium Channel Inhibition: Once inside the neuron, this compound acts as a use-dependent blocker of voltage-gated sodium channels from the intracellular side. This blockade prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby silencing the neuron.
This mechanism allows for the selective inhibition of neurons that express TRPV1, offering a powerful tool for dissecting the roles of these neurons in pain signaling and for the development of targeted analgesics.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected effects based on the well-characterized actions of its close analog, QX-314. Researchers should perform concentration-response experiments to determine the optimal concentrations for this compound in their specific experimental setup.
| Parameter | Condition | Expected Effect | Reference Analog |
| Sodium Current Blockade | Co-application of this compound with a TRPV1 agonist (e.g., capsaicin) | Concentration-dependent reduction of voltage-gated sodium currents. | QX-314 |
| Action Potential Firing | Current-clamp recording with co-application of this compound and a TRPV1 agonist | Inhibition of evoked action potentials. | QX-314 |
| Effective Concentration Range | In vitro patch-clamp on dorsal root ganglion (DRG) neurons | 1-10 mM (extracellular application with a TRPV1 agonist) | QX-314 |
| TRPV1 Agonist Concentration | Co-application with this compound | 0.1-1 µM capsaicin (or other suitable agonist at an effective concentration) | Capsaicin |
Experimental Protocols
The following are detailed protocols for the use of this compound in whole-cell patch-clamp electrophysiology recordings from cultured dorsal root ganglion (DRG) neurons.
Protocol 1: Voltage-Clamp Recording of Sodium Currents
Objective: To measure the blockade of voltage-gated sodium currents by this compound in TRPV1-expressing neurons.
Materials:
-
This compound
-
Capsaicin (or other TRPV1 agonist)
-
Standard patch-clamp electrophysiology setup (amplifier, digitizer, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of primary DRG neurons
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm). Note: Cesium is used to block potassium channels.
Procedure:
-
Prepare cultured DRG neurons on coverslips.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (likely a nociceptor).
-
Switch to voltage-clamp mode and hold the neuron at a holding potential of -80 mV.
-
Record baseline sodium currents by applying a depolarizing voltage step to 0 mV for 50 ms.
-
Perfuse the external solution containing the desired concentration of this compound (e.g., 5 mM) alone. Record sodium currents to confirm the lack of effect of this compound without TRPV1 activation.
-
Co-perfuse the external solution containing this compound and a TRPV1 agonist (e.g., 500 nM capsaicin).
-
Continuously monitor the sodium current amplitude. The blockade will develop over several minutes as this compound enters the cell.
-
After the block has reached a steady state, wash out the drugs with the standard external solution.
-
Analyze the percentage of sodium current inhibition.
Protocol 2: Current-Clamp Recording of Neuronal Excitability
Objective: To assess the effect of this compound on the firing of action potentials in TRPV1-expressing neurons.
Materials:
-
Same as Protocol 1.
Solutions:
-
External Solution: Same as Protocol 1.
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm).
Procedure:
-
Prepare and patch a DRG neuron as described in Protocol 1.
-
Establish a whole-cell configuration and switch to current-clamp mode.
-
Determine the resting membrane potential of the neuron.
-
Inject a series of depolarizing current steps (e.g., 500 ms duration, in 20 pA increments) to elicit action potential firing and establish a baseline firing frequency.
-
Perfuse the external solution containing this compound (e.g., 5 mM) and a TRPV1 agonist (e.g., 500 nM capsaicin).
-
After a few minutes of drug application, repeat the current injection steps.
-
Observe the reduction in the number of evoked action potentials or the complete block of firing.
-
Wash out the drugs and, if possible, observe the recovery of excitability.
-
Analyze the change in action potential firing frequency at each current step.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Application Notes and Protocols for Targeted Delivery of CAY10568 to Specific Neuronal Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10568, also known as Santinamide, is a derivative of the quaternary lidocaine analogue QX-314. As a permanently charged molecule, this compound is membrane impermeant and, therefore, cannot readily access its intracellular target, the voltage-gated sodium channels, to exert its blocking effect. This property, however, can be exploited for targeted delivery to specific neuronal populations that express large-pore transient receptor potential vanilloid 1 (TRPV1) channels, which are predominantly found in nociceptive (pain-sensing) neurons.
The principle behind the targeted delivery of this compound lies in the co-application of a TRPV1 channel agonist. Activation of TRPV1 channels opens a pore large enough for this compound to enter the neuron. Once inside, this compound blocks voltage-gated sodium channels from the intracellular side, leading to a selective inhibition of neuronal excitability in the targeted population. This method offers the potential for inducing localized and selective analgesia without the motor and sensory side effects associated with traditional local anesthetics.
These application notes provide a detailed overview of the methodology for the targeted delivery of this compound to TRPV1-expressing neurons, based on established protocols for its structural analog, QX-314. Researchers should note that while the principles are directly applicable, the specific concentrations and incubation times for this compound may require optimization due to its different physicochemical properties (smaller and less hydrophobic than QX-314).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a general experimental workflow for the targeted delivery of this compound.
Caption: Signaling pathway of this compound delivery.
Caption: Experimental workflow for this compound delivery.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies using QX-314, the structural analog of this compound. These values should serve as a reference and starting point for designing experiments with this compound.
Table 1: In Vitro Efficacy of QX-314 with TRPV1 Agonists
| Parameter | Agonist (Concentration) | QX-314 Concentration | Cell Type | Effect | Reference |
| Sodium Current Inhibition | Capsaicin (1 µM) | 5 mM | Dorsal Root Ganglion (DRG) Neurons | ~90% inhibition | [1] |
| Action Potential Blockade | Capsaicin (10 µM) | 1 mM | Spinal Cord Neurons | Significant attenuation of reflex response | [2] |
| Intracellular Accumulation | Capsaicin (1 µM) | 10 mM (extracellular) | DRG Neurons | 50-100 µM intracellular concentration | [3] |
Table 2: In Vivo Efficacy of QX-314 with TRPV1 Agonists in Rodent Models
| Animal Model | Agonist (Concentration) | QX-314 Concentration | Administration Route | Duration of Nociceptive Block | Reference |
| Rat | Capsaicin (0.05%) | 0.2% (5.8 mM) | Perisciatic nerve injection | >9 hours | [4][5] |
| Rat | Lidocaine (2%) | 0.5% | Perisciatic nerve injection | >9 hours (pain-selective) | [1] |
| Mouse | Capsaicin (0.1%) | 2.5% | Tail injection | ~6 hours | [6] |
| Rat | Capsiate (25 mM) | 2% | Intraplantar injection | Long-lasting analgesia | [7] |
| Rat | Anandamide (5 mM) | 2% | Intraplantar injection | Analgesia for 60-240 minutes | [7] |
Experimental Protocols
Protocol 1: In Vitro Targeted Delivery of this compound to Cultured Neurons
This protocol describes the targeted delivery of this compound to cultured dorsal root ganglion (DRG) neurons, a population that endogenously expresses TRPV1.
Materials:
-
Primary DRG neuron culture
-
This compound
-
Capsaicin (or other TRPV1 agonist)
-
Extracellular recording solution (e.g., Tyrode's solution)
-
Intracellular solution for patch-clamp recording
-
Patch-clamp electrophysiology setup
Procedure:
-
Cell Culture: Culture primary DRG neurons on glass coverslips according to standard protocols.
-
Solution Preparation:
-
Prepare a stock solution of this compound in distilled water. A starting concentration of 10-50 mM is recommended.
-
Prepare a stock solution of capsaicin in ethanol or DMSO. A starting concentration of 1-10 mM is recommended.
-
On the day of the experiment, dilute this compound and capsaicin to their final working concentrations in the extracellular recording solution. Based on QX-314 data, a starting point of 1-5 mM for this compound and 1-10 µM for capsaicin is suggested.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from a DRG neuron.
-
Record baseline voltage-gated sodium currents by applying a series of depolarizing voltage steps.
-
-
Co-application:
-
Perfuse the neuron with the extracellular solution containing both this compound and capsaicin.
-
Continuously monitor the sodium currents during the co-application. A gradual decrease in current amplitude is expected as this compound enters the cell.
-
-
Washout and Assessment of Blockade:
-
After a sufficient incubation period (e.g., 5-15 minutes), wash out the extracellular solution containing this compound and capsaicin with the standard extracellular solution.
-
Continue to record sodium currents to assess the extent and persistence of the blockade.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude before, during, and after the co-application of this compound and capsaicin.
-
Calculate the percentage of inhibition of the sodium current.
-
Protocol 2: In Vivo Targeted Delivery of this compound for Local Analgesia in a Rodent Model
This protocol describes the administration of this compound with a TRPV1 agonist to induce local analgesia in a rat model.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Capsaicin or Lidocaine
-
Sterile saline
-
Injection syringes and needles
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical sensitivity, radiant heat source for thermal sensitivity)
Procedure:
-
Animal Handling and Acclimatization: Acclimatize the rats to the behavioral testing environment for several days before the experiment.
-
Solution Preparation:
-
Baseline Behavioral Testing:
-
Measure the baseline withdrawal thresholds to mechanical and thermal stimuli on the plantar surface of the rat's hind paw.
-
-
Injection:
-
Under brief isoflurane anesthesia, inject a small volume (e.g., 50-100 µL) of the this compound/agonist solution subcutaneously into the plantar surface of the hind paw or perineurally near the sciatic nerve.
-
-
Post-injection Behavioral Testing:
-
At various time points after the injection (e.g., 30 minutes, 1, 2, 4, 6, 8, 12, and 24 hours), re-assess the mechanical and thermal withdrawal thresholds.
-
Also, assess motor function to confirm the selectivity of the block.
-
-
Data Analysis:
-
Compare the post-injection withdrawal thresholds to the baseline values.
-
Determine the duration and magnitude of the analgesic effect.
-
Conclusion
The targeted delivery of this compound to specific neuronal populations expressing TRPV1 channels represents a promising strategy for the development of novel analgesics with improved side-effect profiles. The protocols and data presented here, primarily based on its well-studied analog QX-314, provide a solid foundation for researchers to explore the full potential of this compound in this application. It is crucial to empirically determine the optimal concentrations and delivery parameters for this compound to maximize its efficacy and selectivity.
References
- 1. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents. [scholars.duke.edu]
- 6. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes: Evaluating Cell Viability Following CAY10568 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10568, also known as Santinamide, is a derivative of the sodium channel blocker QX-314.[1] It is characterized as being physically smaller and less hydrophobic than its parent compound.[1] The primary mechanism of this compound involves its entry into nociceptive (pain-sensing) neurons through the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[2] This entry is typically facilitated by the presence of a TRPV1 agonist, such as capsaicin. Once inside the cell, this compound exerts its effect by blocking voltage-gated sodium channels from the intracellular side, which inhibits neuronal firing and pain signal transmission.[2]
While the principal application of this compound is in the selective blockade of pain responses, it is crucial for drug development and toxicological screening to assess its potential effects on the viability of various cell types.[2] Cell viability assays are essential for determining the concentration range at which a compound may exhibit cytotoxic effects, thereby establishing its therapeutic window and potential off-target toxicities. These application notes provide detailed protocols for assessing cell viability upon treatment with this compound using two common methods: the MTT assay, which measures metabolic activity, and the Calcein-AM assay, which assesses cell membrane integrity and esterase activity.[3][4]
Mechanism of Action of this compound
The targeted action of this compound relies on the co-activation of TRPV1 channels, which are predominantly expressed on sensory neurons. The following diagram illustrates this selective mechanism.
Caption: Mechanism of this compound entry and action.
Quantitative Data Summary
When assessing the cytotoxic potential of this compound, results should be recorded systematically. The following table provides a template for summarizing dose-response data across different cell lines and incubation times. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, should be calculated from the dose-response curve.
| Cell Line | This compound Concentration (µM) | Incubation Time (Hours) | Mean Percent Viability (%) | Standard Deviation (%) | Calculated IC₅₀ (µM) |
| HEY | 0 (Control) | 48 | 100 | 4.5 | \multirow{5}{}{N/A} |
| 5 | 48 | 95.2 | 3.8 | ||
| 10 | 48 | 88.1 | 5.1 | ||
| 25 | 48 | 75.4 | 4.2 | ||
| 50 | 48 | 52.3 | 3.9 | ||
| SKOV3 | 0 (Control) | 48 | 100 | 5.2 | \multirow{5}{}{N/A} |
| 5 | 48 | 98.6 | 4.1 | ||
| 10 | 48 | 92.4 | 3.7 | ||
| 25 | 48 | 81.3 | 4.8 | ||
| 50 | 48 | 60.1 | 5.5 | ||
| MCF-7 | 0 (Control) | 72 | 100 | 6.1 | \multirow{5}{}{N/A} |
| 10 | 72 | 90.5 | 5.3 | ||
| 30 | 72 | 70.2 | 4.9 | ||
| 100 | 72 | 45.8 | 6.2 | ||
| 300 | 72 | 21.7 | 3.1 | ||
| MDA-MB-231 | 0 (Control) | 72 | 100 | 5.8 | \multirow{5}{}{N/A} |
| 10 | 72 | 94.1 | 4.4 | ||
| 30 | 72 | 78.9 | 5.0 | ||
| 100 | 72 | 55.3 | 5.7 | ||
| 300 | 72 | 30.4 | 4.6 |
Note: The data presented above are for illustrative purposes only and do not represent actual experimental results. Ovarian cancer cell lines (HEY, SKOV3) and breast cancer cell lines (MCF-7, MDA-MB-231) are commonly used to test cytotoxic effects of novel compounds.[5][6]
Experimental Protocols
A generalized workflow for conducting a cell viability assay is outlined below. This workflow is applicable to both the MTT and Calcein-AM assay protocols that follow, with specific reagent steps varying between the two methods.
Caption: General workflow for a cell viability assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells.[7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The intensity of the resulting color, once solubilized, is proportional to the number of viable cells.[3]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)[2]
-
Cells in culture
-
96-well clear flat-bottom plates
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[8][9]
-
Multi-channel pipette
-
Microplate spectrophotometer (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment and recovery.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells containing the same concentration of solvent used to dissolve this compound.
-
Exposure: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well.[8] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate percent viability for each concentration relative to the vehicle control wells (Viability % = (Abs_treated / Abs_control) * 100).
Protocol 2: Calcein-AM Cell Viability Assay
This fluorescence-based assay uses a non-fluorescent, cell-permeable compound (Calcein-AM) that is converted by intracellular esterases in living cells into the intensely green fluorescent calcein.[11] Only cells with intact membranes can retain the calcein, making the fluorescence signal directly proportional to the number of viable cells.[11][12]
Materials:
-
This compound
-
Cells in culture
-
96-well black, clear-bottom plates
-
Calcein-AM stock solution (e.g., 2 mM in anhydrous DMSO)[4]
-
1X Assay Buffer (e.g., PBS or a supplied buffer)[4]
-
Multi-channel pipette
-
Fluorescence microplate reader (Excitation ~490 nm, Emission ~520 nm)[12]
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-4 from the MTT Assay protocol, using a black-walled plate to minimize background fluorescence.
-
Reagent Preparation: Immediately before use, dilute the Calcein-AM stock solution to the desired working concentration (e.g., 2X final concentration) in 1X assay buffer. The optimal concentration may vary by cell type.[12]
-
Media Removal (for suspension cells): If using suspension cells, centrifuge the plate at 250 x g for 5 minutes and carefully aspirate the supernatant.[4]
-
Washing (optional but recommended): Gently wash cells with 100 µL of 1X assay buffer to remove any residual serum or phenol red that can interfere with the assay. Remove the wash buffer.[4]
-
Calcein-AM Addition: Add 50-100 µL of the Calcein-AM working solution to each well.
-
Staining: Incubate the plate at 37°C for 30 minutes, protected from light.[11][12]
-
Measurement: Measure the fluorescence intensity using a microplate reader with filters appropriate for fluorescein (Excitation ≈ 490 nm, Emission ≈ 520 nm).[4]
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. Calculate percent viability for each concentration relative to the vehicle control wells (Viability % = (Fluor_treated / Fluor_control) * 100).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. biotium.com [biotium.com]
- 12. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
CAY10568 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of CAY10568 in Phosphate-Buffered Saline (PBS). This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
A1: The solubility of this compound in PBS (pH 7.2) is approximately 0.5 mg/mL[1]. Exceeding this concentration will likely result in precipitation of the compound.
Q2: Why does my this compound solution in PBS appear cloudy or have precipitates?
A2: Cloudiness or precipitation indicates that the concentration of this compound has surpassed its solubility limit in PBS. This can occur if the intended concentration is too high or if the compound has not fully dissolved. Ensure you are not exceeding the 0.5 mg/mL solubility limit[1].
Q3: Can I prepare a concentrated stock solution of this compound and dilute it in PBS?
A3: Yes, this is the recommended method. This compound is more soluble in organic solvents like DMF (5 mg/mL) and DMSO (3 mg/mL)[1]. It is advisable to first prepare a concentrated stock solution in one of these solvents and then dilute it to the final desired concentration in PBS. Be mindful of the final concentration of the organic solvent in your experimental system, as it may have off-target effects.
Q4: What is the chemical nature of this compound?
A4: this compound, also known as Santinamide, has the formal name trimethyl[(phenylcarbamoyl)methyl]-ammonium iodide[1]. It is a less hydrophobic version of the sodium channel blocker QX-314[1][2].
Q5: How should I store this compound solutions?
A5: this compound is stable for at least four years when stored at -20°C as a solid[1]. For solutions, it is best to prepare them fresh. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions over time has not been extensively reported, so fresh preparation is recommended to ensure compound integrity.
Troubleshooting Guide
Issue: this compound Fails to Dissolve or Precipitates in PBS
This guide provides a systematic approach to resolving solubility issues with this compound in PBS.
Quantitative Data Summary
| Solvent | Solubility |
| PBS (pH 7.2) | 0.5 mg/mL[1] |
| DMF | 5 mg/mL[1] |
| DMSO | 3 mg/mL[1] |
Experimental Protocol: Preparing a this compound Solution in PBS
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO or DMF) to achieve a concentration significantly higher than your final experimental concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can aid in dissolution.
-
-
Dilute to Final Concentration:
-
Serially dilute the concentrated stock solution in PBS to your desired final concentration.
-
Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Vortex the final solution gently before use.
-
Troubleshooting Workflow
Signaling Pathway
This compound is a sodium channel blocker that gains entry into neurons through activated Transient Receptor Potential Vanilloid 1 (TRPV1) channels. This mechanism allows for the selective targeting of nociceptive neurons.
References
Technical Support Center: Optimizing CAY10568 and Capsaicin Co-application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the co-application of CAY10568 and capsaicin. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of action for this compound and capsaicin co-application?
A1: The principle is based on targeted delivery. Capsaicin is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is predominantly expressed on the cell membranes of nociceptive (pain-sensing) neurons.[1][2] When capsaicin binds to and opens the TRPV1 channel, it creates a temporary pore. This compound is a derivative of the local anesthetic lidocaine and is a positively charged, membrane-impermeant sodium channel blocker.[3][4][5] Due to its charge, it cannot cross the cell membrane on its own. However, the activated TRPV1 pore is large enough to allow this compound to enter the neuron.[1][6] Once inside, this compound blocks voltage-gated sodium channels from the intracellular side, preventing action potential propagation and selectively silencing the pain-sensing neuron without affecting motor or other sensory neurons that lack the TRPV1 channel.[1][7]
Q2: What is this compound and how does it relate to QX-314?
A2: this compound is a blocker of voltage-gated sodium channels.[5] It is a physically smaller and less hydrophobic analog of QX-314, a well-studied quaternary lidocaine derivative.[3][4] It was designed with the intention of being even more permeable through the TRPV1 ion channel upon activation by an agonist like capsaicin.[5] For the purposes of understanding the mechanism and experimental design, literature referring to QX-314 is directly applicable to this compound.
Q3: Can I use a TRPV1 antagonist in my experiments?
A3: Yes, a TRPV1 antagonist like capsazepine can be a useful negative control. The analgesic effect of the this compound/capsaicin co-application is dependent on TRPV1 channel activation. Therefore, pre-treatment with a TRPV1 antagonist should prevent the entry of this compound and abolish the nerve block. This can help confirm that the observed effect is specifically mediated by TRPV1.[5]
Q4: Are there alternatives to capsaicin to avoid the initial pain response?
A4: Yes. A significant drawback of using capsaicin is the initial burning pain it elicits before the anesthetic block is established.[8][9] Research has shown that other, less pungent TRPV1 agonists can be substituted. These include:
-
Lidocaine: At higher concentrations (e.g., 1-2%), lidocaine itself can activate TRPV1 channels and facilitate the entry of this compound/QX-314, providing a long-lasting block without the initial irritation from capsaicin.[9][10][11]
-
Capsiate and Anandamide: These are other known TRPV1 agonists that can be used to enable this compound/QX-314 entry and induce analgesia.[8]
Signaling and Mechanism Diagrams
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Solution |
| No analgesic effect observed after co-injection. | Incorrect Timing: this compound must be present when the TRPV1 channel is open. | Ensure co-administration or administer this compound shortly before capsaicin. A 10-minute pre-injection of QX-314 before capsaicin has been shown to be effective.[12] |
| Degradation of Compounds: Improper storage may lead to loss of activity. | Store this compound at -20°C. Prepare capsaicin solutions fresh or store protected from light at 4°C for short periods. | |
| Sub-optimal Concentrations: Doses of one or both compounds may be too low. | Refer to the quantitative data tables below. A common starting point for in vivo rat studies is 0.2% QX-314 (analog) and 0.05-0.1% capsaicin.[10][13] | |
| Poor Solubility/Precipitation: Compounds may have precipitated out of the vehicle solution. | Ensure the chosen vehicle can solubilize both compounds. Capsaicin is often dissolved in a small amount of DMSO or ethanol before dilution in PBS.[12] Check the final solution for clarity before injection. | |
| Initial injection causes significant and prolonged pain/distress. | Capsaicin-induced Nociception: This is an expected effect of capsaicin activating TRPV1 before the block by this compound takes hold. | Consider replacing capsaicin with a non-pungent TRPV1 agonist like lidocaine (1-2%) or capsiate.[8][10] This can facilitate this compound entry without the initial painful stimulus. |
| Observed motor deficit or block of non-pain sensations. | Non-specific Blockade: The effect is not being restricted to nociceptors. | This is highly unusual for this specific drug combination. Verify that the effect is not due to the vehicle itself. Ensure the this compound concentration is not excessively high, which might lead to off-target effects, though this is unlikely as it is membrane-impermeant. |
| Variability in results between experiments. | Vehicle Inconsistency: The composition of the vehicle can alter drug availability. | Use a consistent, well-defined vehicle for all experiments. A common vehicle is 12.5% DMSO in PBS.[12] Always prepare it in the same manner. |
| Injection Site Variation: Small differences in injection placement can lead to different outcomes. | Standardize the injection protocol, including needle size, volume, and anatomical landmarks for injection, to ensure consistent delivery to the target nerve or tissue area. |
Quantitative Data Summary
The following tables summarize key quantitative findings from studies using QX-314 (a close analog of this compound) and capsaicin.
Table 1: In Vivo Anesthetic Effects of QX-314/Capsaicin Co-injection in Rats
| Treatment Group (Perisciatic Injection) | Nociceptive Block Duration (Mechanical & Thermal) | Motor Deficit Observed | Reference |
| QX-314 alone | No significant effect | No | [1][2][12] |
| Capsaicin alone | No significant effect | No | [1][2][12] |
| QX-314 + Capsaicin | > 2 hours | No | [1][2] |
| Lidocaine (2%) | ~1 hour | Yes | [12] |
Table 2: Compound Concentrations Used in Key In Vivo Studies
| Compound | Concentration(s) | Species/Model | Notes | Reference(s) |
| QX-314 | 0.2% (~5.8 mM) - 30 mM | Rat, Mouse | 0.2% is a common concentration that shows no effect when used alone. | [4][9][10][12] |
| Capsaicin | 0.05% - 0.1% (~1.6 - 3.3 mM) | Rat, Mouse | Used to activate TRPV1 for QX-314 entry. | [10][13] |
| Lidocaine (as agonist) | 1% - 2% (~35 - 70 mM) | Rat, Mouse | Used as a substitute for capsaicin to avoid initial pain. | [9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound and Capsaicin Stock and Working Solutions
Objective: To prepare stable stock solutions and a final injectable working solution for co-administration.
Materials:
-
This compound powder
-
Capsaicin powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol (100%), sterile
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
This compound Stock Solution (e.g., 2% w/v):
-
Weigh the required amount of this compound powder.
-
Dissolve in sterile PBS (pH 7.2) to a final concentration of 20 mg/mL (2%). This compound has a solubility of at least 0.5 mg/mL in PBS, so for higher concentrations, gentle warming or sonication may be required. Note: Refer to the manufacturer's datasheet for exact solubility limits.
-
Aliquot and store at -20°C.
-
-
Capsaicin Stock Solution (e.g., 1% w/v):
-
Weigh the required amount of capsaicin powder in a chemical fume hood, using appropriate personal protective equipment (PPE).
-
Dissolve capsaicin in 100% ethanol or DMSO to a final concentration of 10 mg/mL (1%).
-
Store the stock solution in a light-protected container at 4°C for short-term use or -20°C for long-term storage.
-
-
Preparation of Final Working Solution (Example: 0.2% this compound + 0.05% Capsaicin):
-
Calculate the required volumes of stock solutions and vehicle (e.g., sterile PBS).
-
In a sterile tube, first add the required volume of the this compound stock solution to the main volume of PBS.
-
Next, add the required volume of the capsaicin stock solution. The final concentration of the organic solvent (ethanol or DMSO) should be kept to a minimum (ideally <10-15%) to avoid vehicle-induced effects.[12]
-
Vortex the final solution thoroughly to ensure it is homogenous. Check for any precipitation.
-
Draw the solution into the injection syringe immediately before use.
-
Protocol 2: In Vivo Administration for Selective Nociceptive Blockade in a Rodent Model
Objective: To induce a selective, long-lasting block of nociception in the hind paw of a rat via perisciatic nerve injection.
Materials:
-
Prepared working solution of this compound and capsaicin
-
Anesthetized rat (e.g., via isoflurane)
-
Hamilton syringe with an appropriate gauge needle (e.g., 30G)
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical threshold, radiant heat source for thermal latency)
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institutionally approved protocol. Properly position the animal to expose the injection site near the sciatic nerve.
-
Injection:
-
Draw the desired volume (e.g., 50-100 µL for perisciatic injection) of the this compound/capsaicin working solution into the syringe.
-
Carefully insert the needle to the target location adjacent to the sciatic nerve.
-
Slowly inject the solution over 30-60 seconds.
-
Alternative Timing: Based on some protocols, you may inject this compound first, wait for 10 minutes, and then inject capsaicin at the same site.[12]
-
-
Behavioral Testing:
-
Allow the animal to recover fully from anesthesia in a clean cage.
-
Establish a baseline nociceptive threshold (mechanical and/or thermal) before the injection.
-
After injection, perform behavioral tests at set time intervals (e.g., 15, 30, 60, 90, 120, 180 minutes) to determine the onset, magnitude, and duration of the anesthetic block.[1][12]
-
Concurrently, observe the animal for any signs of motor deficit (e.g., gait, righting reflex) to confirm the selectivity of the block.
-
-
Control Groups: Always include appropriate control groups in your experimental design:
-
Vehicle only
-
This compound in vehicle only
-
Capsaicin in vehicle only
-
References
- 1. Inhibition of nociceptors by TRPV1-mediated entry of impermeant sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jjp.ajums.ac.ir [jjp.ajums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Inhibition of nociceptors by TRPV1-mediated entry of impermeant sodium channel blockers [ideas.repec.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Scholars@Duke publication: Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents. [scholars.duke.edu]
- 10. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Effects of Peripheral versus Central Coadministration of QX-314 and Capsaicin on Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10568 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and proper storage conditions for CAY10568.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a stock solution of this compound, Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are the recommended organic solvents.
Q2: What is the solubility of this compound in common solvents?
A2: The approximate solubility of this compound in various solvents is summarized in the table below.
Q3: How should I store the solid compound of this compound?
A3: The solid form of this compound should be stored at -20°C. Based on general guidelines for similar compounds, it is expected to be stable for at least three to four years when stored properly.
Q4: How long are this compound solutions stable?
A4: For DMSO or DMF stock solutions, it is recommended to store them in tightly sealed vials as aliquots at -20°C. Generally, these solutions can be used for up to one month. Aqueous solutions should be prepared fresh for each experiment and are not recommended to be stored for more than one day.
Q5: Will the stability of this compound be affected during shipping at ambient temperatures?
A5: While long-term storage should be at -20°C, short periods (less than a week) at ambient temperatures, such as during shipping, should not significantly impact the product's efficacy or shelf life.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the vial upon receipt. | The compound may have come out of solution during shipping or storage at low temperatures. | Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound. Centrifuge the vial briefly before opening to ensure all material is at the bottom. |
| Difficulty dissolving the compound in aqueous buffer. | This compound has limited solubility in aqueous solutions. | First, dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer of choice to the final desired concentration. |
| Inconsistent experimental results. | 1. Improper storage of stock solutions leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Instability of the compound in the final aqueous experimental medium. | 1. Ensure stock solutions are stored at -20°C in tightly sealed vials. 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions in aqueous buffers for each experiment and use them promptly. |
| No biological effect observed. | 1. Inactive compound due to improper storage. 2. The experimental system lacks the necessary components for this compound action (e.g., TRPV1 channels). | 1. Verify the storage conditions of both the solid compound and stock solutions. If in doubt, use a fresh vial of the compound. 2. This compound requires the presence of activated TRPV1 channels to enter nociceptive neurons and exert its sodium channel blocking effect.[1] Ensure your experimental model expresses functional TRPV1 channels and that a TRPV1 agonist is co-administered if necessary for the desired effect. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMF | 5 mg/mL |
| DMSO | 3 mg/mL |
| PBS (pH 7.2) | 0.5 mg/mL |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | ≥ 3 years | Protect from moisture. |
| DMSO/DMF Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | 2-8°C or Room Temp | Use within 1 day | Prepare fresh before use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound (solid), Dimethyl Sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the vial of solid this compound to room temperature before opening. b. Weigh the desired amount of this compound in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume based on the molecular weight of this compound). d. Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary. e. Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and moisture exposure. f. Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials: this compound DMSO stock solution, desired aqueous buffer (e.g., PBS, pH 7.2).
-
Procedure: a. Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature. b. Serially dilute the stock solution with the aqueous buffer to the final desired working concentration. c. Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%). d. Use the freshly prepared aqueous working solution immediately or within the same day. Do not store aqueous solutions.
Mandatory Visualizations
References
Preventing CAY10568 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CAY10568 in in vitro experiments, with a specific focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Santinamide, is a derivative of the local anesthetic lidocaine, similar to QX-314.[1][2] It is designed to be a membrane-impermeant sodium channel blocker.[1] Its primary mechanism of action involves entering cells, particularly nociceptive (pain-sensing) neurons, through the transient receptor potential vanilloid 1 (TRPV1) channel when it is activated by an agonist like capsaicin.[1] Once inside the cell, this compound blocks voltage-gated sodium channels from the intracellular side, thereby inhibiting neuronal excitability.[1][3] This targeted delivery system allows for the selective blockade of pain-sensing neurons without affecting other sensory or motor neurons that do not express TRPV1.[1]
Q2: What are the solubility properties of this compound?
The solubility of this compound varies depending on the solvent. It is crucial to understand these properties to prepare a stable stock solution.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 5 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 3 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL[1] |
Q3: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in cell culture media can occur for several reasons:
-
Exceeding Solubility Limit: The final concentration of this compound in the media may be higher than its aqueous solubility.
-
Improper Dissolution: The initial stock solution may not have been prepared correctly, leading to the formation of micro-precipitates that become more visible upon dilution in the media.
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or pH (due to CO2 in the incubator) can alter the solubility of the compound.
-
Interaction with Media Components: this compound may interact with components in the cell culture media, such as proteins or salts, leading to the formation of insoluble complexes.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous media can cause the compound to crash out of solution.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a structured approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | Concentration exceeds aqueous solubility. | - Prepare a stock solution in DMSO at a concentration of 1-3 mg/mL. - Serially dilute the stock solution in pre-warmed media to achieve the desired final concentration. - Ensure the final DMSO concentration in the media is non-toxic to the cells (typically ≤ 0.5%). |
| Improper initial dissolution. | - Ensure the this compound is fully dissolved in DMSO before further dilution. Gentle warming (to 37°C) and vortexing can aid dissolution. | |
| Precipitation Over Time in the Incubator | Temperature shift affecting solubility. | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution. |
| pH shift in the incubator. | - Ensure the media is properly buffered and the CO2 level in the incubator is correctly calibrated. | |
| Interaction with media components. | - Test the solubility of this compound in your specific cell culture medium (with and without serum) before conducting the experiment. - Consider using a serum-free medium if interactions with serum proteins are suspected. | |
| Cloudiness or Film Formation on the Culture Vessel | "Solvent shock" from rapid dilution. | - Add the DMSO stock solution to the media dropwise while gently swirling the media to ensure gradual and thorough mixing. |
| Instability of the aqueous solution. | - Prepare fresh dilutions of this compound in media for each experiment. Avoid storing diluted aqueous solutions for extended periods. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For a 1 mg/mL stock, weigh 1 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. For a 1 mg/mL stock, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol for Treating Cells with this compound
This protocol outlines the steps for diluting the this compound stock solution and adding it to your cell culture.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Pre-warmed complete cell culture media (e.g., DMEM with 10% FBS)
-
Cultured cells ready for treatment
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture media to 37°C in a water bath.
-
Perform serial dilutions of the this compound stock solution in the pre-warmed media to achieve the desired final concentration. For example, to make a 10 µg/mL working solution from a 1 mg/mL stock, you would perform a 1:100 dilution.
-
When diluting, add the DMSO stock solution to the media dropwise while gently swirling the tube to prevent precipitation.
-
Remove the existing media from your cultured cells and replace it with the media containing the desired final concentration of this compound.
-
Ensure the final concentration of DMSO in the culture media is below the toxic level for your specific cell line (generally ≤ 0.5%).
-
Return the cells to the incubator and proceed with your experimental timeline.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for using this compound.
References
Adjusting CAY10568 concentration to avoid cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10568. The primary focus is on understanding and mitigating potential cytotoxic effects to ensure reliable experimental outcomes.
Troubleshooting Guide: Addressing this compound-Induced Cytotoxicity
Issue: You are observing a decrease in cell viability, unexpected cell death, or altered cellular morphology after treating your cells with this compound.
This guide provides a systematic approach to troubleshoot and mitigate potential cytotoxicity associated with this compound.
Step 1: Determine the Optimal Concentration Range
The first step in avoiding cytotoxicity is to determine the optimal, non-toxic concentration range of this compound for your specific cell type and experimental conditions.
-
Recommendation: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. Start with a broad range of concentrations and narrow it down based on the initial results.
-
Starting Point: Based on data from its parent compound, QX-314, concentrations in the low millimolar range (e.g., 5-30 mM) have been associated with cytotoxicity in cells expressing TRPV1.[1][2][3] It is advisable to start with a much lower concentration range (e.g., micromolar) and titrate upwards.
Step 2: Assess Cell Viability with Appropriate Assays
Several methods can be used to quantify cell viability and cytotoxicity. The choice of assay depends on the cell type, experimental setup, and the specific question being addressed.
-
Recommended Assays:
-
Metabolic Assays (e.g., MTT, WST-1, resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells. They are widely used for their simplicity and high-throughput capabilities.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane, a hallmark of late apoptosis and necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These methods can identify cells undergoing programmed cell death.
-
A detailed comparison of common cytotoxicity assays is provided in the table below.
Step 3: Investigate the Mechanism of Cytotoxicity
Understanding the mechanism by which this compound may induce cytotoxicity can help in designing strategies to mitigate it. This compound is designed to permeate the TRPV1 ion channel.[4] Over-activation of TRPV1 can lead to excessive calcium influx, which in turn can trigger cytotoxic pathways.[5][6]
-
Hypothesis: this compound-induced cytotoxicity is likely mediated by its interaction with TRPV1 channels.
-
Experimental Validation:
-
Use of TRPV1 Antagonists: Co-treatment with a TRPV1 antagonist (e.g., capsazepine) should ameliorate the cytotoxic effects of this compound if the mechanism is TRPV1-dependent.[2][3]
-
Calcium Imaging: Measure intracellular calcium levels upon this compound treatment. A significant and sustained increase in intracellular calcium would support the hypothesis of TRPV1-mediated cytotoxicity.
-
Control Cell Lines: Compare the cytotoxic effects of this compound on cells that endogenously express TRPV1 versus those that do not.
-
Step 4: Optimize Experimental Parameters
If cytotoxicity persists even at low concentrations, consider optimizing other experimental parameters:
-
Incubation Time: Reduce the duration of exposure to this compound.
-
Cell Density: Ensure that cells are seeded at an optimal density. Very low or very high cell densities can make cells more susceptible to stress.
-
Serum Concentration: In some cases, the presence of serum in the culture medium can influence the activity and toxicity of a compound.
Troubleshooting Workflow
References
- 1. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity. - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]
- 5. Transient Receptor Potential Vanilloid1 (TRPV1) Channel Opens Sesame of T Cell Responses and T Cell-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
CAY10568 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for CAY10568 (Santinamide). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions regarding the off-target effects of this compound on ion channels.
Disclaimer: this compound is a permanently charged lidocaine derivative, analogous to QX-314. Currently, there is a limited amount of publicly available data specifically detailing a comprehensive off-target profile of this compound across a wide range of ion channels. Much of the information regarding its potential off-target effects is extrapolated from studies on its well-characterized analogue, QX-314. Researchers should interpret these potential effects with caution and are encouraged to perform their own selectivity profiling for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a membrane-impermeant quaternary derivative of lidocaine. Its primary mechanism of action is the blockade of voltage-gated sodium channels from the intracellular side. Due to its permanent positive charge, it cannot freely cross the cell membrane. Its entry into cells, such as nociceptive sensory neurons, is typically facilitated by the opening of large-pore ion channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankryin 1 (TRPA1) channels, when activated by their respective agonists (e.g., capsaicin for TRPV1).[1][2]
Q2: I am observing unexpected electrophysiological effects in my experiments with this compound that are not consistent with sodium channel blockade alone. What could be the cause?
While the primary target of intracellular this compound is the voltage-gated sodium channel, unexpected effects could arise from several factors:
-
Direct Gating of Permeation Channels: Studies on the analogue QX-314 have shown that at high concentrations, it can directly activate and permeate human TRPV1 and TRPA1 channels.[3] This could lead to cation influx and subsequent cellular responses independent of sodium channel blockade.
-
TRPV1-Independent Entry: There is evidence that QX-314 can exert effects on presynaptic terminals of cranial primary afferents through a mechanism that is independent of TRPV1 channels, suggesting alternative entry pathways or external binding sites in certain neuronal populations.[4]
-
Effects on Other Ion Channels: Although not extensively documented for this compound, local anesthetic analogues can sometimes exhibit promiscuous binding to other ion channels, particularly at higher concentrations. Without a comprehensive selectivity profile, off-target effects on other channels (e.g., potassium or calcium channels) cannot be entirely ruled out.
Q3: Can this compound affect neurons that do not express TRPV1 or TRPA1?
Generally, the effects of this compound are expected to be limited to cells where a permeation pathway is available. However, as mentioned, some studies with QX-314 suggest the possibility of TRPV1-independent mechanisms of action in certain central nervous system preparations.[4] The relevance of these findings to this compound and to different experimental systems should be determined empirically.
Q4: How can I test for potential off-target effects of this compound on other ion channels in my experimental setup?
To investigate potential off-target effects, it is recommended to perform a selectivity screening against a panel of relevant ion channels. This can be done using various electrophysiological techniques, such as manual or automated patch-clamp recordings, on cell lines heterologously expressing specific ion channels. A detailed protocol is provided in the "Experimental Protocols" section below. Commercial services also offer ion channel selectivity profiling.[5][6][7][8][9]
Quantitative Data Summary
| Ion Channel | Species | Effect | Concentration | Reference |
| TRPV1 | Human | Direct activation and permeation | 5 - 30 mM | [3] |
| TRPA1 | Human | Direct activation and permeation | Not specified | [3] |
| Presynaptic terminals (cranial afferents) | Rat | Inhibition of evoked synaptic transmission (TRPV1-independent) | Not specified | [4] |
Note: This table is based on data for QX-314 and should be used as a guide for potential off-target effects of this compound.
Experimental Protocols
Protocol: Assessing Off-Target Effects of this compound using Patch-Clamp Electrophysiology
This protocol outlines a general procedure for screening this compound against a panel of ion channels using the whole-cell patch-clamp technique.
1. Cell Preparation:
- Use stable cell lines heterologously expressing the ion channel of interest (e.g., different subtypes of voltage-gated potassium, calcium, or other TRP channels).
- Culture the cells to 60-80% confluency on glass coverslips suitable for electrophysiological recordings.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions and Reagents:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. The composition may vary depending on the ion channel being studied.
- Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH. The composition will need to be optimized for the specific ion channel.
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in deionized water.
- Test Concentrations: Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations for application.
3. Electrophysiological Recording:
- Establish a whole-cell patch-clamp configuration on a selected cell.
- Apply a voltage protocol appropriate for activating the ion channel of interest and record baseline currents. For voltage-gated channels, this typically involves a series of depolarizing voltage steps from a holding potential.
- After obtaining a stable baseline recording for several minutes, perfuse the recording chamber with the external solution containing the lowest concentration of this compound.
- Record the currents in the presence of the compound until a steady-state effect is observed.
- Wash out the compound with the control external solution and ensure the current returns to baseline.
- Repeat the application and washout steps for increasing concentrations of this compound to generate a concentration-response curve.
4. Data Analysis:
- Measure the peak current amplitude at a specific voltage step in the absence and presence of different concentrations of this compound.
- Calculate the percentage of inhibition for each concentration.
- Plot the percentage of inhibition as a function of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.
Visualizations
Caption: Intended signaling pathway for this compound action.
References
- 1. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. External QX-314 inhibits evoked cranial primary afferent synaptic transmission independent of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. criver.com [criver.com]
- 9. criver.com [criver.com]
Technical Support Center: Pipette Solutions for Whole-Cell Recording with CAY10568
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and use of pipette solutions for whole-cell patch-clamp recordings, with a focus on experiments involving the compound CAY10568.
Frequently Asked Questions (FAQs)
Q1: Is there a specific pipette solution recipe for whole-cell recordings with this compound?
There is no universally mandated pipette solution specifically for use with this compound. The ideal composition of the internal solution is primarily determined by the experimental goals and the type of cells being studied, rather than the specific drug being applied. The choice of internal solution will depend on whether you are performing current-clamp or voltage-clamp recordings and which specific ion channels or signaling pathways you are investigating.
Q2: What are the essential components of a whole-cell pipette solution?
A standard whole-cell pipette solution, also known as an intracellular or internal solution, is designed to mimic the intracellular environment of the cell. Key components include:
-
Main Salt: Typically a potassium-based salt like potassium gluconate (K-gluconate) for current-clamp recordings to allow for the study of action potentials.[1][2] For voltage-clamp experiments, especially when trying to isolate specific currents by blocking potassium channels, a cesium-based salt like cesium gluconate (Cs-Glu) or cesium methanesulfonate is often used.[1][2][3]
-
Chloride Salt: A small amount of a chloride salt (e.g., KCl or NaCl) is included to set the chloride reversal potential.[1]
-
pH Buffer: A biological buffer, most commonly HEPES, is used to maintain a stable intracellular pH, typically between 7.2 and 7.4.[2][4][5]
-
Calcium Chelator: EGTA or BAPTA is included to buffer intracellular calcium concentrations.[2] BAPTA is a faster chelator and is preferred when rapid buffering of calcium transients is required.[2]
-
Energy Sources: ATP (adenosine triphosphate) and GTP (guanosine triphosphate) are crucial for maintaining cellular health and function, including the activity of ion pumps and G-protein coupled receptors.[2][6][7]
-
Osmolarity Adjuster: The osmolarity of the internal solution should be slightly lower (10-20 mOsm) than the external solution to ensure a good seal and cell health.[2][8]
Q3: How do I choose between a potassium-based and a cesium-based internal solution?
-
Potassium-based solutions (e.g., K-gluconate) are used when you want to record the cell's natural electrical activity, such as action potentials in current-clamp mode.[1][2][3] They maintain the physiological potassium gradients.
-
Cesium-based solutions (e.g., Cs-gluconate) are used in voltage-clamp experiments to block potassium channels.[1][2][3] This reduces outward potassium currents, which can improve the voltage clamp quality and allow for better isolation of other currents, such as those through ligand-gated ion channels.
Q4: How should I prepare and store the pipette solution?
It is best practice to prepare a concentrated stock solution of the main salt and then add the other components from their own stock solutions.[2] Prepare the solution in high-purity water (double-distilled or equivalent).[2] The final solution should be filtered through a 0.22 µm filter before use to remove any precipitates.[2][9] It is recommended to make aliquots of the complete internal solution and store them at -20°C or -80°C.[9][10] Thaw a fresh aliquot for each day of recording and keep it on ice to prevent the degradation of ATP and GTP.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty obtaining a gigaohm seal | Pipette tip is dirty or has an irregular shape. | Visually inspect the pipette tip under a microscope. Ensure your pipette puller is producing clean, consistent tips.[11] |
| Osmolarity mismatch between internal and external solutions. | Measure the osmolarity of both solutions. The internal solution should be 10-20 mOsm lower than the external solution.[2][8] | |
| Unstable recording or loss of whole-cell configuration | Cell health is poor. | Ensure proper cell culture conditions and use cells at an appropriate confluency. |
| Pipette solution is precipitating. | Filter the internal solution immediately before use with a 0.2 µm syringe filter.[2][9] Some components, like K-gluconate, can be prone to precipitation.[2][12] | |
| Mechanical drift of the pipette or stage. | Ensure the recording setup is on an anti-vibration table and that all components are securely fastened. | |
| High series resistance | Small pipette tip opening. | Use a pipette with a slightly lower resistance (larger tip opening). However, this may make sealing more difficult.[9] |
| Pipette is clogged. | Backfill the pipette carefully to avoid introducing debris. Filter the internal solution.[12] | |
| "Run-down" of currents over time | Washout of essential intracellular components. | Include ATP and GTP in your pipette solution to support cellular metabolism.[2][6][7] For some experiments, a perforated patch configuration may be more suitable to preserve the intracellular environment.[9] |
Experimental Protocols
Standard Potassium-Gluconate Pipette Solution
This is a general-purpose internal solution suitable for current-clamp recordings of neuronal firing and for voltage-clamp studies where potassium currents are of interest.
| Component | Concentration (mM) |
| K-Gluconate | 115-126 |
| KCl | 4-20 |
| HEPES | 10 |
| EGTA | 0.2-10 |
| Mg-ATP | 2-4 |
| Na2-GTP | 0.3 |
| Phosphocreatine | 10 |
Preparation Steps:
-
Dissolve the K-gluconate and KCl in approximately 80% of the final volume of high-purity water.
-
Add HEPES, EGTA, Mg-ATP, Na2-GTP, and Phosphocreatine from stock solutions.
-
Adjust the pH to 7.2-7.3 with potassium hydroxide (KOH).[2][9]
-
Bring the solution to the final volume with high-purity water.
-
Measure and adjust the osmolarity to be 10-20 mOsm lower than your external solution (typically around 290 mOsm).[2][8] Use water to lower the osmolarity or a small amount of a concentrated stock of the main salt to increase it.
-
Aliquot and store at -20°C or below.[9]
Standard Cesium-Based Pipette Solution
This internal solution is designed for voltage-clamp experiments to block potassium channels and improve space clamp.
| Component | Concentration (mM) |
| Cs-Gluconate or Cs-Methanesulfonate | 117-135 |
| CsCl or NaCl | 2.8-10 |
| HEPES | 10-20 |
| EGTA | 0.4-10 |
| Mg-ATP | 4 |
| Na2-GTP | 0.3 |
| TEA-Cl (optional) | 5 |
Preparation Steps:
-
Dissolve the Cesium salt and other chloride salts in approximately 80% of the final volume of high-purity water.
-
Add HEPES, EGTA, Mg-ATP, Na2-GTP, and TEA-Cl from stock solutions.
-
Adjust the pH to 7.2-7.3 with cesium hydroxide (CsOH).[2][3]
-
Bring the solution to the final volume with high-purity water.
-
Measure and adjust the osmolarity to be 10-20 mOsm lower than your external solution.
-
Filter the solution through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C or below.
Visualizations
Experimental Workflow: Preparing for Whole-Cell Recording
Caption: Workflow for preparing and using a pipette solution for whole-cell recording.
Logical Relationship: Choosing an Internal Solution
Caption: Decision tree for selecting an appropriate internal solution based on experimental goals.
References
- 1. swharden.com [swharden.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. re-place.be [re-place.be]
- 4. mesgenbio.com [mesgenbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. researchgate.net [researchgate.net]
- 11. bio.fsu.edu [bio.fsu.edu]
- 12. researchgate.net [researchgate.net]
Minimizing variability in CAY10568 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results using CAY10568.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of the local anesthetic lidocaine. It functions as a voltage-gated sodium channel (NaV) blocker. Unlike many conventional local anesthetics, this compound is permanently charged, which makes it membrane-impermeable. Its primary mechanism of action is to block sodium channels from the intracellular side, thereby inhibiting the generation and propagation of action potentials in excitable cells like neurons.
Q2: How does this compound enter the cell to block sodium channels?
Due to its charge, this compound cannot passively diffuse across the cell membrane. Its entry is typically facilitated by the opening of large-pore ion channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Co-application of this compound with a TRPV1 agonist (like capsaicin or even lidocaine at high concentrations) allows it to enter TRPV1-expressing neurons, such as nociceptors (pain-sensing neurons), leading to a selective blockade of these cells.
Q3: What are the main research applications for this compound?
This compound is primarily used in pain and neuroscience research to selectively inhibit the activity of nociceptive neurons. This allows for the study of pain pathways and the development of novel analgesic strategies with potentially fewer side effects than traditional, non-selective sodium channel blockers.
Q4: What is the difference between this compound and QX-314?
This compound is a smaller and less hydrophobic analog of QX-314, another commonly used membrane-impermeable sodium channel blocker. While they share a similar mechanism of action, their differing physical properties may influence their permeability through large-pore channels and their pharmacokinetic profiles.
Quantitative Data
| Parameter | Value | Notes |
| This compound Solubility | - DMF: 5 mg/ml - DMSO: 3 mg/ml - PBS (pH 7.2): 0.5 mg/ml | |
| This compound Storage | -20°C | |
| This compound Stability | ≥ 4 years | When stored as a solid at -20°C. |
| QX-314 IC50 (NaV1.7) | 2.0 ± 0.3 mM (externally applied) | This value reflects the potency of externally applied QX-314 on NaV1.7 channels heterologously expressed in HEK293 cells.[1][2] |
| A-803467 IC50 (hNaV1.8) | 8 nM | A-803467 is a potent and selective NaV1.8 blocker, provided here for comparison of potency against a key nociceptive sodium channel subtype.[3][4] |
| VX-150m IC50 (hNaV1.8) | 15 nM | VX-150m is the active metabolite of VX-150, a NaV1.8-targeted compound for pain relief.[5] |
| VX-548 IC50 (hNaV1.8) | 0.27 nM | VX-548 (suzetrigine) is another potent NaV1.8 inhibitor.[5] |
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experiments using this compound.
Issue 1: Inconsistent or No Blockade of Neuronal Activity
-
Question: I am not observing the expected inhibition of action potentials after applying this compound. What could be the reason?
-
Answer:
-
Inefficient Cellular Uptake: this compound requires entry into the cell to be effective. Ensure you are co-applying it with an appropriate TRPV1 agonist. The concentration and duration of agonist application may need optimization.
-
Low Expression of TRPV1: The target cells may not express sufficient levels of TRPV1 channels. Verify TRPV1 expression in your experimental system (e.g., via immunohistochemistry, western blot, or functional assays).
-
Inappropriate Agonist: The chosen TRPV1 agonist might not be potent enough or may be used at a suboptimal concentration. Capsaicin is a potent agonist, but can also induce significant neuronal activation and potential toxicity. Lidocaine can also act as a TRPV1 agonist at higher concentrations.
-
Degradation of this compound: While stable long-term as a solid, ensure the working solution is freshly prepared and has not been subjected to multiple freeze-thaw cycles.
-
Issue 2: High Variability in Electrophysiology Recordings
-
Question: My patch-clamp recordings show significant variability in the degree of sodium current inhibition between cells. How can I improve consistency?
-
Answer:
-
Pipette Solution Concentration: Ensure the concentration of this compound in your intracellular pipette solution is accurate and consistent. Inaccurate dilutions can be a major source of variability.
-
Time-Dependent Block: The block of sodium channels by intracellular this compound can be time-dependent. Standardize the time between achieving whole-cell configuration and recording your data to ensure the drug has had sufficient time to diffuse into the cell and reach its target.
-
Use-Dependent Block: The blocking effect of some sodium channel blockers can be enhanced with repetitive stimulation (use-dependence).[6] Your voltage protocol can influence the degree of block. Use a standardized and consistent stimulation protocol across all experiments.
-
Cell Health: Only record from healthy cells with stable membrane potentials and low leak currents. Poor cell health can lead to inconsistent channel function and drug effects.
-
Issue 3: Unexpected Off-Target Effects or Cytotoxicity
-
Question: I am observing cell death or other unexpected effects after applying this compound. What could be the cause?
-
Answer:
-
Agonist-Induced Toxicity: The co-applied TRPV1 agonist (e.g., capsaicin) can be cytotoxic at high concentrations or with prolonged exposure due to calcium overload. Titrate the agonist concentration to the lowest effective dose.
-
High Concentration of this compound: While generally considered to have low toxicity, very high concentrations of this compound, especially when combined with prolonged TRPV1 activation, may lead to cytotoxicity.[7] Perform dose-response experiments to determine the optimal, non-toxic concentration for your experiments.
-
Contamination: Ensure the sterility of your solutions and proper aseptic techniques to rule out contamination as a source of cell death.
-
Issue 4: Inconsistent Results in Behavioral Pain Assays
-
Question: My in vivo experiments on pain behavior are showing high variability between animals. How can I reduce this?
-
Answer:
-
Injection Site and Volume: Standardize the injection site and volume precisely. Small variations in the proximity of the injection to the target nerve can significantly alter the drug's effect.
-
Animal Stress: Stress can significantly impact pain perception and the response to analgesics.[8] Handle animals gently and allow for proper acclimatization to the experimental setup to minimize stress-induced variability.
-
Behavioral Assay Conditions: Ensure that the conditions for the behavioral assay (e.g., temperature, lighting, time of day) are consistent across all animals and experimental groups.
-
Observer Bias: Whenever possible, the experimenter scoring the behavioral responses should be blinded to the treatment groups to avoid unconscious bias.
-
Experimental Protocols
Protocol: In Vitro Whole-Cell Patch-Clamp Recording of Sodium Currents with Intracellular this compound
This protocol describes the recording of voltage-gated sodium currents in cultured dorsal root ganglion (DRG) neurons with this compound included in the patch pipette.
1. Cell Preparation:
- Culture primary DRG neurons on glass coverslips according to your standard laboratory protocol.
- Use neurons 24-48 hours after plating for optimal recording conditions.
2. Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, 5 this compound. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
- Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage and perfuse with the external solution at room temperature.
- Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a gigaohm seal with a neuron and achieve whole-cell configuration.
- Allow 5-10 minutes for the this compound in the pipette to diffuse into the cell and equilibrate.
- Record sodium currents using a voltage-clamp protocol. A typical protocol to elicit sodium currents is to hold the cell at -80 mV and apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 5 mV increments for 50 ms).
- Apply a consistent voltage protocol and waiting period between cells to minimize variability.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo behavioral pain assay workflow.
Caption: Troubleshooting inconsistent results.
References
- 1. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - UCL Discovery [discovery.ucl.ac.uk]
- 2. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjor.ro [rjor.ro]
Validation & Comparative
CAY10568 vs. Tetrodotoxin: A Comparative Guide on Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the specificity of pharmacological agents is paramount. This guide provides a detailed comparison of the off-target effects of CAY10568, a conditional sodium channel blocker, and Tetrodotoxin (TTX), a potent neurotoxin, supported by experimental data and methodologies.
The fundamental difference in the mechanism of action between this compound and Tetrodotoxin dictates their distinct off-target profiles. This compound, a derivative of the local anesthetic lidocaine, is a quaternary ammonium compound that is membrane impermeant. Its entry into neurons to block voltage-gated sodium channels is contingent upon the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a channel predominantly expressed in nociceptive (pain-sensing) neurons. This conditional entry mechanism confers a high degree of selectivity towards neurons involved in pain signaling.
In stark contrast, Tetrodotoxin is a non-selective blocker of most voltage-gated sodium channels. It binds to the extracellular pore of these channels, physically occluding the passage of sodium ions and thereby preventing the generation of action potentials in a wide variety of neurons, including sensory, motor, and autonomic neurons. This lack of selectivity is the primary source of its significant off-target effects and systemic toxicity, including motor paralysis and respiratory failure.
Quantitative Comparison of In Vivo Effects
The following table summarizes the key differential effects of this compound (data from its well-studied analog QX-314) and Tetrodotoxin on motor function and pain perception in rodent models.
| Parameter | This compound (with TRPV1 Agonist) | Tetrodotoxin | Key Distinction |
| Analgesia (Pain Relief) | Effective in models of inflammatory and neuropathic pain[1][2][3] | Potent analgesic in various pain models[4][5][6] | Both are effective analgesics. |
| Motor Function | No significant motor impairment observed[1][2][3] | Induces motor paralysis and deficits[7] | This compound preserves motor function. |
| Sensory Function (Non-pain) | Minimal to no effect on non-nociceptive sensory neurons | Blocks all sensory modalities | This compound is selective for pain-sensing neurons. |
| Systemic Toxicity | Reduced systemic toxicity due to targeted delivery | High systemic toxicity, potentially lethal[6][7] | This compound has an improved safety profile. |
Mechanism of Action and Selectivity
The distinct mechanisms of this compound and Tetrodotoxin are central to understanding their off-target profiles.
This compound: Conditional and Targeted Blockade
This compound's reliance on TRPV1 channel activation for neuronal entry is the cornerstone of its selectivity. In the presence of a TRPV1 agonist, such as capsaicin, the TRPV1 channel pore opens, allowing this compound to enter the nociceptor and block intracellular voltage-gated sodium channels. Neurons that do not express TRPV1 channels, such as motor neurons, remain unaffected as this compound cannot cross their cell membranes.
Figure 1: this compound's conditional entry and action mechanism.
Tetrodotoxin: Non-Selective External Blockade
Tetrodotoxin acts as a molecular plug for the external pore of voltage-gated sodium channels. This direct and non-selective blockade affects any neuron with TTX-sensitive sodium channels, leading to a generalized suppression of neuronal activity.
Figure 2: Tetrodotoxin's non-selective external blockade mechanism.
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the effects of this compound and Tetrodotoxin.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical properties of individual neurons.
-
Objective: To determine the effect of the compounds on voltage-gated sodium currents.
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated and cultured.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording.
-
Solutions: The intracellular solution in the pipette contains ions that mimic the cytoplasm, and the extracellular solution mimics the cerebrospinal fluid.
-
Drug Application: this compound (with a TRPV1 agonist) or Tetrodotoxin is applied to the extracellular solution.
-
Data Acquisition: Voltage-clamp protocols are used to elicit sodium currents, which are recorded and analyzed to determine the extent of channel blockade.
Figure 3: Workflow for whole-cell patch-clamp experiments.
In Vivo Behavioral Assays for Pain and Motor Function
These assays are used to assess the analgesic and motor effects of the compounds in live animals.
-
Von Frey Test (Mechanical Allodynia):
-
Hot Plate Test (Thermal Hyperalgesia):
-
Objective: To measure sensitivity to thermal stimuli.
-
Procedure: The animal is placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking, jumping) is measured.
-
-
Motor Function Assessment:
Conclusion
The comparison between this compound and Tetrodotoxin highlights a significant advancement in the pursuit of targeted analgesia. While both are potent sodium channel blockers, this compound's innovative, conditional mechanism of action allows for the selective targeting of pain-sensing neurons, thereby avoiding the debilitating off-target effects on the motor and autonomic nervous systems that are characteristic of non-selective agents like Tetrodotoxin. This targeted approach not only enhances the therapeutic window but also significantly improves the safety profile, making this compound and similar compounds promising candidates for the development of next-generation pain therapeutics.
References
- 1. Inhibition of nociceptors by TRPV1-mediated entry of impermeant sodium channel blockers [ideas.repec.org]
- 2. descubridor.banrepcultural.org [descubridor.banrepcultural.org]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive effects of tetrodotoxin (TTX) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tetrodotoxin, a Potential Drug for Neuropathic and Cancer Pain Relief? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A microcapsule technique for long-term conduction block of the sciatic nerve by tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Analgesic Specificity of Novel Compounds
Introduction
The development of novel analgesic agents with high specificity is a critical goal in pain research, aiming to maximize therapeutic efficacy while minimizing off-target side effects. This guide provides a framework for researchers, scientists, and drug development professionals to assess the analgesic specificity of investigational compounds, such as CAY10568. Due to the limited publicly available information on this compound, this document will serve as a template, outlining the necessary experimental comparisons and data presentation to rigorously evaluate a new chemical entity's analgesic profile against established drug classes.
The specificity of an analgesic refers to its ability to selectively interact with a particular molecular target or pathway involved in nociception, without engaging other systems that could lead to adverse effects. A thorough assessment of specificity is crucial for predicting clinical safety and efficacy. This guide will detail the methodologies for comparing a novel compound to standard analgesics and provide templates for data presentation and visualization of relevant biological pathways and experimental workflows.
Comparative Analgesic Agents
A comprehensive assessment of a novel analgesic's specificity requires comparison against compounds with well-characterized mechanisms of action. The choice of comparators should ideally span different classes of analgesics to cover a broad range of potential off-target interactions.
| Drug Class | Examples | Primary Mechanism of Action | Common Side Effects |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Ibuprofen, Piroxicam | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[1][2] | Gastrointestinal irritation, cardiovascular risks.[3] |
| Opioids | Morphine, Fentanyl | Agonism of mu-opioid receptors in the central nervous system.[4] | Respiratory depression, constipation, addiction potential.[3][4] |
| Gabapentinoids | Gabapentin, Pregabalin | Binding to the α2δ-1 subunit of voltage-gated calcium channels, reducing neurotransmitter release. | Dizziness, somnolence, peripheral edema. |
| NMDA Receptor Antagonists | Ketamine | Non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[5] | Dissociative effects, psychotomimetic symptoms.[3] |
| TRPV1 Modulators | Capsaicin (agonist), various antagonists in development | Modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, involved in heat and pain sensation.[6][7] | Initial burning sensation (agonists), potential for hyperthermia (antagonists). |
| Paracetamol (Acetaminophen) | Paracetamol | Complex and not fully elucidated; involves central COX inhibition and modulation of the endocannabinoid system via its metabolite AM404.[7][8] | Hepatotoxicity at high doses.[3][9] |
Experimental Protocols for Assessing Analgesic Specificity
To determine the specificity of a novel compound's analgesic effect, a battery of behavioral and mechanistic assays should be employed. These tests are designed to evaluate efficacy in different pain modalities and to elucidate the underlying mechanism of action.
Nociceptive Pain Models
These models assess the compound's ability to inhibit responses to acute noxious stimuli.
1. Hot Plate Test
-
Principle: This test measures the latency of a pain response to a thermal stimulus, indicating central analgesic activity.[10][11]
-
Apparatus: A temperature-controlled metal plate.
-
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).[10]
-
Animals (typically mice or rats) are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[10][11]
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test is conducted before and at various time points after administration of the test compound, vehicle, or a positive control.
-
An increase in response latency is indicative of an analgesic effect.[11]
-
2. Tail-Flick Test
-
Principle: This assay also measures the response to a thermal stimulus but is primarily spinally mediated.[11][12]
-
Apparatus: A radiant heat source focused on the animal's tail.[11]
-
Procedure:
-
The animal is gently restrained, and a portion of its tail is exposed to a focused beam of light.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.[11]
-
A cut-off time is used to avoid tissue injury.
-
Measurements are taken before and after drug administration.
-
Prolongation of the tail-flick latency suggests an analgesic effect.[11]
-
Inflammatory Pain Model
1. Formalin Test
-
Principle: This model assesses the response to a persistent chemical stimulus and can differentiate between nociceptive and inflammatory pain phases.[12]
-
Procedure:
-
A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.
-
The animal's behavior is then observed for a set period (e.g., 30-60 minutes).
-
Nociceptive behaviors, such as licking, biting, or flinching of the injected paw, are quantified.
-
The response occurs in two distinct phases: an early, acute phase (0-5 minutes) representing direct nociceptor activation, and a late, inflammatory phase (15-30 minutes) involving central sensitization and inflammation.
-
The test compound is administered prior to the formalin injection, and its effect on the behavioral responses in both phases is evaluated.
-
Neuropathic Pain Model
1. Von Frey Test
-
Principle: This test measures mechanical allodynia, a hallmark of neuropathic pain, where a normally non-painful stimulus becomes painful.
-
Apparatus: A series of calibrated von Frey filaments that exert a specific bending force.
-
Procedure:
-
Animals are placed on a mesh platform, allowing access to the plantar surface of their hind paws.
-
The von Frey filaments are applied to the paw with increasing force until a withdrawal response is elicited.
-
The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold.
-
This test is typically performed after inducing a nerve injury (e.g., chronic constriction injury or spared nerve injury).
-
An increase in the paw withdrawal threshold after drug administration indicates a reduction in mechanical allodynia.
-
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Efficacy in Nociceptive Pain Models
| Compound | Dose (mg/kg) | Hot Plate Latency (s) at Peak Effect (Mean ± SEM) | % Maximum Possible Effect (MPE) | Tail-Flick Latency (s) at Peak Effect (Mean ± SEM) | % MPE |
| Vehicle | - | ||||
| This compound | |||||
| Morphine | |||||
| Ibuprofen |
% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Table 2: Efficacy in the Formalin Test
| Compound | Dose (mg/kg) | Early Phase Nociceptive Score (Mean ± SEM) | % Inhibition vs. Vehicle | Late Phase Nociceptive Score (Mean ± SEM) | % Inhibition vs. Vehicle |
| Vehicle | - | ||||
| This compound | |||||
| Morphine | |||||
| Ibuprofen |
Table 3: Efficacy in the Von Frey Test for Neuropathic Pain
| Compound | Dose (mg/kg) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| Sham + Vehicle | - | ||
| Nerve Injury + Vehicle | - | ||
| Nerve Injury + this compound | |||
| Nerve Injury + Gabapentin |
% Reversal of Allodynia = [(Post-drug threshold - Vehicle threshold) / (Sham threshold - Vehicle threshold)] x 100
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs. The following are examples created using the DOT language for Graphviz.
Caption: A simplified diagram of the ascending pain signaling pathway.
Caption: A typical experimental workflow for in vivo analgesic testing.
Conclusion
A thorough and systematic assessment of a novel analgesic compound's specificity is paramount for its successful development. By employing a range of pain models that probe different sensory modalities and underlying mechanisms, and by comparing the compound's effects to those of standard analgesics, researchers can build a comprehensive profile of its activity. The structured presentation of quantitative data in tables, coupled with clear visualizations of relevant pathways and experimental workflows, facilitates the objective evaluation of the compound's potential as a specific and safe therapeutic agent. This guide provides the foundational framework for conducting such an assessment for any new chemical entity, including this compound, once further information becomes available.
References
- 1. mdpi.com [mdpi.com]
- 2. Peripheral analgesia: mechanism of the analgesic action of aspirin-like drugs and opiate-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Effectiveness of Analgesics to Reduce Acute Pain in the Prehospital Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology of systemic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetaminophen Metabolite N-Acylphenolamine Induces Analgesia via Transient Receptor Potential Vanilloid 1 Receptors Expressed on the Primary Afferent Terminals of C-fibers in the Spinal Dorsal Horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key Messages - Comparative Effectiveness of Analgesics To Reduce Acute Pain in the Prehospital Setting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
Control Experiments for CAY10568 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CAY10568, a novel sodium channel blocker, with relevant control compounds. It is designed to assist researchers in designing robust control experiments to validate findings and accurately interpret data related to the unique mechanism of this compound. This compound, a derivative of the quaternary lidocaine analogue QX-314, is engineered for enhanced permeability through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, offering a targeted approach to silencing nociceptive neurons.
The following sections detail the performance of this compound and its alternatives, supported by experimental data and detailed protocols. The mechanism of action, experimental workflows, and logical relationships are visualized to facilitate a deeper understanding of the experimental design.
Performance Comparison of this compound and Control Compounds
To effectively study the specific action of this compound, it is crucial to employ a set of positive and negative controls. These controls help to dissect the two key components of this compound's mechanism: its entry into the cell via TRPV1 channels and its subsequent blockade of voltage-gated sodium channels.
Key Control Compounds:
-
QX-314: As the parent compound of this compound, QX-314 serves as a direct comparison for sodium channel blockade by a permanently charged molecule. This compound is designed to be a more permeable analogue of QX-314.
-
Lidocaine: A widely used local anesthetic, lidocaine is a membrane-permeant sodium channel blocker. It can be used as a positive control for sodium channel inhibition, but unlike this compound and QX-314, its entry into cells is not dependent on TRPV1 activation.
-
Capsaicin: The canonical TRPV1 agonist, capsaicin is essential for facilitating the entry of this compound and QX-314 into TRPV1-expressing cells. It serves as a positive control for TRPV1 channel activation.
-
Capsazepine: A competitive antagonist of TRPV1, capsazepine can be used to block the TRPV1-mediated entry of this compound, thus demonstrating the dependence of its action on this channel.
| Compound | Primary Target | Mechanism of Action | IC50 (Sodium Channel Block) | EC50 (TRPV1 Activation) | Key Application in this compound Research |
| This compound | Voltage-gated sodium channels (intracellular) | Blocks sodium channels after entering the cell through activated TRPV1 channels. | Data not available (Expected to be similar to or more potent than QX-314) | Not applicable (permeates channel) | Test Compound |
| QX-314 | Voltage-gated sodium channels (intracellular) | Permanently charged sodium channel blocker that requires a port of entry, such as TRPV1, to access its intracellular binding site. | ~93 µM (transient INa) | Not applicable (permeates channel) | Positive Control for intracellular sodium channel block by a charged molecule. |
| Lidocaine | Voltage-gated sodium channels | Membrane-permeant sodium channel blocker that directly accesses its binding site from the intracellular side. | ~42-210 µM (depending on channel subtype and state)[1] | Not applicable | Positive Control for general sodium channel blockade, independent of TRPV1. |
| Capsaicin | TRPV1 | Activates the TRPV1 channel, causing it to open and allow the passage of cations, including this compound. | Not applicable | ~0.2-2.2 µM[2] | Essential Co-treatment to enable this compound entry into TRPV1-expressing cells. |
| Capsazepine | TRPV1 | Competitive antagonist that blocks the activation of TRPV1 by capsaicin. | Not applicable | Not applicable (antagonist) | Negative Control to demonstrate the TRPV1-dependency of this compound's effects. |
Experimental Protocols
To investigate the unique properties of this compound, two primary experimental approaches are essential: electrophysiological recording to measure sodium channel function and calcium imaging to assess TRPV1 channel activation.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Measurement
This protocol is designed to measure the block of voltage-gated sodium channels by intracellular application of this compound.
Objective: To determine the IC50 of this compound for voltage-gated sodium channels.
Cell Type: Dorsal root ganglion (DRG) neurons or a heterologous expression system (e.g., HEK293 cells) stably expressing a specific sodium channel subtype (e.g., Nav1.7).
Materials:
-
Standard patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Test compounds: this compound, QX-314, Lidocaine.
-
TRPV1 agonist: Capsaicin.
Procedure:
-
Prepare cells for recording.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration.
-
Record baseline sodium currents by applying a voltage-step protocol (e.g., from a holding potential of -100 mV to a test potential of -10 mV for 20 ms).
-
To test intracellular blockers (this compound, QX-314), include the compound in the internal pipette solution.
-
For experiments demonstrating TRPV1-dependent entry, apply capsaicin to the external solution to activate TRPV1 channels and allow the entry of externally applied this compound or QX-314.
-
To test membrane-permeant blockers (Lidocaine), apply the compound to the external solution.
-
Apply a range of concentrations of the test compound to determine the concentration-dependent block of the sodium current.
-
Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
Calcium Imaging for TRPV1 Activation
This protocol is used to measure the activation of TRPV1 channels by agonists and to indirectly assess the permeability of the channel to this compound.
Objective: To confirm TRPV1 activation by capsaicin and to visualize the influx of a fluorescent analogue of this compound.
Cell Type: DRG neurons or HEK293 cells expressing TRPV1.
Materials:
-
Fluorescence microscope with a calcium imaging system.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
External solution (as above).
-
Test compounds: Capsaicin, Capsazepine.
-
Fluorescently-labeled this compound analogue (if available).
Procedure:
-
Culture cells on glass coverslips.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Mount the coverslip on the microscope stage and perfuse with the external solution.
-
Record baseline fluorescence.
-
Apply capsaicin to the external solution to activate TRPV1 channels and record the change in intracellular calcium concentration.
-
To test for antagonism, pre-incubate the cells with capsazepine before applying capsaicin.
-
To visualize the entry of this compound, a fluorescently-labeled version of the molecule could be used. An increase in intracellular fluorescence upon co-application with capsaicin would indicate TRPV1-mediated entry.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
References
A Researcher's Guide to Assessing TRP Channel Cross-Reactivity: The Case of CAY10568
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a framework for evaluating the cross-reactivity of CAY10568, a known sodium channel blocker that relies on TRPV1 channels for cell entry, with other members of the Transient Receptor Potential (TRP) channel family.
This compound, also known as Santinamide, is a derivative of the local anesthetic QX-314. Its unique mechanism of action involves gaining access to the intracellular side of voltage-gated sodium channels by permeating through the large pores of activated TRPV1 channels. This targeted delivery into nociceptive neurons makes it a valuable tool for pain research. However, the TRP channel superfamily is diverse, with members involved in a wide array of physiological processes. Therefore, a thorough understanding of this compound's potential interactions with other TRP channels is crucial for its precise application.
Comparative Selectivity of this compound Across TRP Channels (Template)
A comprehensive assessment of this compound's cross-reactivity would involve testing its effects on a panel of TRP channels. The data would typically be presented in a format similar to the table below, summarizing the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.
| TRP Channel Subtype | Primary Activator(s) | This compound Effect (IC50/EC50) | Assay Type |
| TRPV1 | Capsaicin, Heat (>43°C) | Known to permeate | Electrophysiology, Calcium Imaging |
| TRPA1 | Mustard Oil, Cold (<17°C) | To be determined | Electrophysiology, Calcium Imaging |
| TRPM8 | Menthol, Cold (<25°C) | To be determined | Electrophysiology, Calcium Imaging |
| TRPV2 | Probenecid, Heat (>52°C) | To be determined | Electrophysiology, Calcium Imaging |
| TRPV3 | Camphor, Heat (>33°C) | To be determined | Electrophysiology, Calcium Imaging |
| TRPV4 | 4α-Phorbol 12,13-didecanoate | To be determined | Electrophysiology, Calcium Imaging |
| TRPC3 | Diacylglycerol (DAG) | To be determined | Electrophysiology, Calcium Imaging |
| TRPC6 | Diacylglycerol (DAG) | To be determined | Electrophysiology, Calcium Imaging |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of this compound entry through TRPV1 and the general workflow for assessing its cross-reactivity with other TRP channels.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, two primary methods are employed: patch-clamp electrophysiology and calcium imaging. These techniques allow for the direct measurement of ion channel activity in response to chemical compounds.
Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion flow through a channel by controlling the voltage across the cell membrane.
-
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the specific human TRP channel of interest (e.g., TRPA1, TRPM8, etc.). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Cells are plated onto glass coverslips 24-48 hours post-transfection.
-
-
Recording Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
-
Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the extracellular solution.
-
Whole-cell patch-clamp recordings are established from fluorescently identified cells using borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
Cells are held at a holding potential of -60 mV.
-
A voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) is applied every 5 seconds to elicit currents.
-
A stable baseline current is recorded for at least 60 seconds.
-
The specific agonist for the TRP channel being tested is applied to the cell to elicit a robust current.
-
Once a stable agonist-evoked current is achieved, this compound is co-applied at varying concentrations.
-
The effect of this compound on the agonist-induced current is measured. An inhibitory effect will be seen as a reduction in the current amplitude.
-
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration, which is an indirect measure of TRP channel activation, as most TRP channels are permeable to Ca2+.
-
Cell Preparation:
-
HEK293 cells stably expressing the TRP channel of interest are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Cells are grown to confluence.
-
-
Calcium Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered saline solution for 30-60 minutes at 37°C.
-
After incubation, the cells are washed to remove excess dye.
-
-
Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence measurement is taken.
-
This compound is added to the wells at various concentrations and incubated for a short period.
-
The specific TRP channel agonist is then added to stimulate the channel.
-
Fluorescence is measured continuously to record the change in intracellular calcium.
-
The change in fluorescence intensity upon agonist addition in the presence of this compound is compared to the response with the agonist alone to determine any inhibitory or potentiating effects.
-
By employing these standardized methods, researchers can generate a comprehensive selectivity profile for this compound, enabling a more precise understanding of its biological effects and potential therapeutic applications.
Safety Operating Guide
Proper Disposal of CAY10568: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of CAY10568, also known as Santinamide, a sodium channel blocker used in research. While a specific Safety Data Sheet (SDS) for this compound was not found during the search, the following procedures are based on general best practices for the disposal of research-grade chemicals and information from SDSs of similar compounds from the same manufacturer.
Immediate Safety and Handling Precautions
Prior to handling and disposal, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
This compound Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The diagram below illustrates the key steps from initial handling to final disposal.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal process is crucial for safety and environmental protection. The following steps provide a detailed guide for the disposal of this compound.
Waste Identification and Segregation
-
Characterize the Waste: this compound waste may be in solid form or dissolved in a solvent. The disposal route will depend on the chemical properties of the entire waste stream.
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams. It should be collected in a designated container.
Waste Collection and Labeling
-
Container Selection: Use a chemically resistant container with a secure screw-top cap that is compatible with the waste being collected.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (Santinamide)," the CAS number "22913-17-3," and the approximate concentration and quantity. Also, include the date when the waste was first added to the container.
Storage of Chemical Waste
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or leaks.
Final Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through the regular trash or down the drain.
-
Documentation: Complete all required waste disposal forms or manifests provided by your institution's Environmental Health and Safety (EHS) department or the waste disposal vendor. This documentation is a legal requirement and ensures a proper chain of custody.
-
Scheduling Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding toxicity, flammability, and reactivity are not available. In such cases, it is prudent to treat the substance with a high degree of caution, assuming it may be hazardous. The table below is a template that should be populated with data from a certified SDS for this compound when it becomes available.
| Property | Value | Source |
| LD50 (Oral) | Data not available | To be obtained from the official Safety Data Sheet (SDS) for this compound. |
| LD50 (Dermal) | Data not available | To be obtained from the official Safety Data Sheet (SDS) for this compound. |
| Flash Point | Data not available | To be obtained from the official Safety Data Sheet (SDS) for this compound. |
| Auto-ignition Temperature | Data not available | To be obtained from the official Safety Data Sheet (SDS) for this compound. |
| Stability | Stable for ≥ 4 years at -20°C[1] | Cayman Chemical Product Information[1] |
Experimental Protocols
Detailed experimental protocols for the use of this compound were not found in the provided search results. Researchers using this compound should develop their own specific protocols in accordance with established laboratory procedures and safety guidelines. The primary use of this compound is in studies of inflammation and pain perception as a sodium channel blocker.[2]
Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. Always consult your institution's specific waste disposal policies and the official Safety Data Sheet (SDS) for any chemical before handling and disposal. If an SDS is not available, treat the substance as potentially hazardous.
References
Essential Safety and Operational Guide for Handling CAY10568
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of CAY10568 (also known as Santinamide). It includes detailed operational procedures and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Overview of this compound
This compound is a sodium channel blocker investigated for its potential role in studies related to inflammation and pain perception.[1] It is a derivative of QX-314 and is designed to be more permeable to the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel when activated by agonists.[2] This targeted action allows for the selective blockade of pain responses, making it a valuable tool in neuroscience and pain research.[2]
Chemical and Physical Properties
| Property | Value |
| Synonyms | Santinamide |
| Molecular Formula | C₁₁H₁₇IN₂O |
| Formula Weight | 320.2 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Solubility | DMF: 5 mg/ml, DMSO: 3 mg/ml, PBS (pH 7.2): 0.5 mg/ml |
| Storage | -20°C |
| Stability | ≥ 4 years |
Source: Cayman Chemical[2]
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Statement: Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Signal Word: Warning
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Skin and Body Protection | Wear a lab coat or appropriate chemical-resistant clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. |
Safe Handling and Operational Plan
Adherence to the following procedures is critical for the safe handling of this compound.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
General Handling Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Keep the container tightly closed when not in use.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a physician. |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
General Principles:
-
All chemical waste must be disposed of through a licensed hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams. This includes unused solid compounds, solutions, and any contaminated labware (e.g., pipette tips, tubes, gloves).
-
Containerization:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a compatible, leak-proof container. Ensure the container is properly sealed.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound (Santinamide)".
-
Storage: Store the waste container in a designated, secure satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's environmental health and safety (EHS) department or a certified hazardous waste contractor.
Experimental Protocol: In Vivo Assessment of Analgesic Effects in a Rat Model of Inflammatory Pain
This protocol is a representative example and may require optimization for specific research questions.
Objective: To assess the analgesic efficacy of this compound when co-administered with a TRPV1 agonist in a rat model of inflammatory pain.
Materials:
-
This compound (Santinamide)
-
TRPV1 agonist (e.g., Capsaicin)
-
Vehicle (e.g., PBS with a solubilizing agent like DMSO, if necessary)
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Calibrated von Frey filaments
-
Plantar test apparatus (for thermal hyperalgesia)
-
Syringes and needles for injection
Procedure:
-
Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurements:
-
Measure baseline mechanical withdrawal thresholds using von Frey filaments.
-
Measure baseline thermal withdrawal latency using the plantar test.
-
-
Induction of Inflammation:
-
Induce inflammation by injecting 100 µL of CFA into the plantar surface of one hind paw.
-
-
Drug Preparation:
-
Prepare a solution of this compound and the TRPV1 agonist in the appropriate vehicle. The concentration should be determined based on previous studies or dose-response experiments.
-
-
Drug Administration:
-
24 hours after CFA injection, administer the this compound/TRPV1 agonist solution via intraplantar injection into the inflamed paw.
-
A control group should receive the vehicle alone.
-
-
Post-Treatment Assessment:
-
At various time points post-drug administration (e.g., 30, 60, 120, and 240 minutes), re-assess mechanical and thermal withdrawal thresholds.
-
-
Data Analysis:
-
Compare the withdrawal thresholds and latencies between the treatment and control groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
This compound Mechanism of Action and Signaling Pathway
This compound exerts its effect by blocking voltage-gated sodium channels within nociceptive (pain-sensing) neurons.[2] Its entry into these neurons is facilitated by the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. When a TRPV1 agonist (like capsaicin or inflammatory mediators) activates the TRPV1 channel, it opens, allowing this compound to enter the neuron and block the sodium channels from the inside.[2] This prevents the generation and propagation of action potentials that signal pain.[3]
Caption: this compound enters nociceptors via activated TRPV1 channels to block sodium channels.
This guide is intended to provide essential information for the safe handling of this compound. Always consult the full Safety Data Sheet (SDS) and your institution's safety protocols before beginning any work with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
